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Core Science & Biosynthesis

Foundational

structural and chemical properties of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde: Structure, Properties, and Synthetic Utility For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1][2] This document details the structural properties, spectroscopic signature, and chemical reactivity of this specific substituted indole. We will explore its primary synthetic route via the Vilsmeier-Haack reaction, providing mechanistic insights and a detailed experimental protocol. Furthermore, the guide examines the reactivity of its key functional groups—the aldehyde, the indole N-H, and the aromatic ring—highlighting its versatility as a building block for creating diverse molecular architectures. This guide serves as a critical resource for researchers leveraging this compound in drug discovery, materials science, and organic synthesis.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of modern medicinal chemistry.[3] It is a ubiquitous motif in a vast array of biologically active compounds, from the essential amino acid tryptophan to potent therapeutic agents.[4][5] The electron-rich nature of the indole nucleus makes it an excellent platform for chemical modification, while its unique geometry allows it to interact with a wide range of biological targets.

Among the myriad of indole derivatives, indole-3-carbaldehydes are particularly valuable as synthetic intermediates.[1][6] The aldehyde group at the C3 position—the most nucleophilic site of the indole ring—provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductive aminations.[2][3] This guide focuses specifically on 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde , a derivative whose methoxy and methyl substituents further modulate its electronic properties and offer additional vectors for synthetic diversification.

Synthesis and Mechanistic Insight: The Vilsmeier-Haack Reaction

The most direct and efficient method for the synthesis of indole-3-carbaldehydes from their corresponding indole precursors is the Vilsmeier-Haack reaction.[7][8] This reaction is ideal for electron-rich aromatic and heteroaromatic compounds, such as indoles, as it employs a mild electrophile known as the Vilsmeier reagent.[9]

The reaction proceeds in two main stages: first, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8] Second, the electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[9]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 4-Methoxy-2-methyl-1H-indole Iminium_Intermediate Iminium Ion Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Iminium_Intermediate_2 Iminium Ion Intermediate Final_Product 4-Methoxy-2-methyl- 1H-indole-3-carbaldehyde Iminium_Intermediate_2->Final_Product + H₂O (Workup)

Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Causality: This protocol is based on standard Vilsmeier-Haack conditions, which are well-established for formylating electron-rich indoles. The use of an ice bath initially controls the exothermic reaction between DMF and POCl₃. Subsequent heating drives the electrophilic substitution to completion. The basic workup neutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (4 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Indole Addition: Dissolve the starting material, 4-methoxy-2-methyl-1H-indole (1 equivalent), in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Hydrolysis & Neutralization: Add a saturated solution of sodium carbonate or sodium hydroxide until the mixture is alkaline (pH > 8). This will hydrolyze the intermediate and precipitate the product.

  • Isolation: Stir the mixture for 1 hour, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) or purification by column chromatography on silica gel will yield the pure 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

Structural Elucidation and Physicochemical Properties

The structural and chemical properties of the title compound are summarized below. Spectroscopic data are predicted based on known values for closely related indole-3-carbaldehyde derivatives.[10][11]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
Appearance Expected to be an off-white to beige solid.Based on similar indole aldehydes.[12]
Melting Point Not experimentally determined; predicted >150 °C.Indole-3-carbaldehyde has a high mp (193-198 °C).
Solubility Soluble in DMSO, methanol; sparingly soluble in water.General property of indole aldehydes.[12]
¹H NMR (DMSO-d₆) δ ~12.2 (s, 1H, N-H), δ ~9.9 (s, 1H, CHO), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.5 (s, 3H, CH₃)Predicted from analogues.[10]
¹³C NMR (CDCl₃) δ ~185 (C=O), δ ~155 (C4-O), δ ~138 (C7a), δ ~135 (C2), δ ~125 (C3a), δ ~118-123 (Ar-CH), δ ~115 (C3), δ ~100-105 (Ar-CH), δ ~55 (OCH₃), δ ~13 (CH₃)Predicted from analogues and substituent effects.
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1250 (C-O stretch, aryl ether), ~2850 & ~2750 (C-H stretch, aldehyde)Characteristic functional group frequencies.[11]
MS (ESI+) m/z 190.08 [M+H]⁺Calculated for C₁₁H₁₂NO₂⁺
Protocol: General Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Prepare a sample as a KBr pellet by mixing a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

Chemical Reactivity and Synthetic Utility

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a versatile building block due to its multiple reactive sites. The aldehyde functionality is the primary site for derivatization, enabling chain extensions and the introduction of new functional groups.

Synthetic_Workflow cluster_derivatives Derivatization Reactions Indole 4-Methoxy-2-methyl-1H-indole Title_Compound 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde Indole->Title_Compound Vilsmeier-Haack (POCl₃, DMF) Carboxylic_Acid Indole-3-carboxylic Acid Title_Compound->Carboxylic_Acid Oxidation (e.g., KMnO₄) Alcohol Indole-3-methanol Title_Compound->Alcohol Reduction (e.g., NaBH₄) Alkene Knoevenagel Adduct (e.g., Indole-3-acrylonitrile) Title_Compound->Alkene Knoevenagel Condensation (e.g., + Malononitrile) Amine Substituted Tryptamine Title_Compound->Amine Reductive Amination (e.g., + R₂NH, NaBH₃CN)

Synthetic workflow for the preparation and derivatization of the title compound.
Reactions at the Aldehyde Moiety
  • Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-2-methyl-1H-indole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This carboxylic acid derivative is itself a valuable intermediate.[13]

  • Condensation Reactions: It serves as an excellent electrophile in base-catalyzed condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields α,β-unsaturated systems, which are precursors to a wide range of biologically active molecules.[1][2]

  • Reductive Amination: Reaction with primary or secondary amines forms an intermediate imine (Schiff base), which can be reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to afford substituted tryptamine derivatives, a key scaffold in neuropharmacology.

Experimental Protocol: Representative Knoevenagel Condensation
  • Setup: To a solution of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol, add an active methylene compound such as malononitrile (1.1 equivalents).

  • Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction by TLC until the starting material is consumed. The product often precipitates from the reaction mixture upon completion.

  • Isolation: Cool the mixture, collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired indole-3-acrylonitrile derivative.

Applications in Drug Discovery

The indole-3-carbaldehyde framework is a well-established starting point for the development of therapeutic agents.[5] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The title compound is an attractive scaffold for several reasons:

  • Aldehyde Handle: Allows for the synthesis of diverse libraries of compounds through parallel synthesis techniques.

  • Methoxy Group: The electron-donating methoxy group at the C4 position can influence the molecule's hydrogen bonding capacity, metabolic stability, and overall electronic character, which can be fine-tuned to optimize binding to biological targets.

  • Methyl Group: The C2-methyl group can provide beneficial steric interactions within a protein binding pocket and can block potential sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.

Conclusion

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a high-value synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its synthesis is readily achieved via the robust Vilsmeier-Haack reaction. The compound's structural features, characterized by a reactive aldehyde and modulating methoxy and methyl groups, provide a rich platform for chemical exploration. This guide has provided the foundational knowledge—from synthesis and mechanism to spectroscopic properties and reactivity—to empower researchers to effectively utilize this versatile molecule in their scientific endeavors.

References

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • ResearchGate. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • Bentham Science. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • PubChem. Indole-3-Carboxaldehyde | C9H7NO | CID 10256. [Link]

  • PubMed. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [Link]

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Plant Physiology. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Evaluation of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Scientific Context & Target Significance 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8)[1] is a high-value synthetic intermediate in medicinal chemistry. It serves as the critical core for synthesizing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Target Significance

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8)[1] is a high-value synthetic intermediate in medicinal chemistry. It serves as the critical core for synthesizing indolyl-pyridinyl-propenones (chalcone derivatives)[2]. Recent structure-activity relationship (SAR) studies have demonstrated that the precise positioning of methoxy substitutions on the indole ring dictates the mechanism of cytotoxicity in glioblastoma cells[2]. Specifically, derivatives synthesized from this 4-methoxy precursor can induce methuosis—a novel, non-apoptotic cell death pathway characterized by massive endolysosomal vacuolization—or act as potent microtubule disruptors[3].

Retrosynthetic Strategy and Pathway Logic

The synthesis of 4-methoxy-2-methyl-1H-indole-3-carbaldehyde requires precise regiocontrol. The most efficient retrosynthetic disconnection isolates the C-3 formyl group, which can be installed via a Vilsmeier-Haack reaction[4]. The precursor, 4-methoxy-2-methyl-1H-indole, is derived from 4-methoxy-1H-indole through a directed C-2 lithiation and subsequent methylation[4].

Causality of the Synthetic Design:

  • Why Vilsmeier-Haack? The indole nucleus is naturally electron-rich, with the highest nucleophilicity at the C-3 position. The Vilsmeier-Haack formylation exploits this intrinsic reactivity, utilizing a mild, highly selective electrophile (the chloroiminium ion) that avoids over-oxidation or polymerization of the indole core.

  • Why C-2 Blocking? The presence of the 2-methyl group not only prevents unwanted formylation at C-2 but also sterically guides the electrophile strictly to C-3, while simultaneously increasing the overall electron density of the ring via inductive effects.

Mechanistic Insights: The Vilsmeier-Haack Formylation

The formylation of 4-methoxy-2-methyl-1H-indole is a textbook example of electrophilic aromatic substitution driven by self-validating intermediate formation.

  • Electrophile Generation : Phosphorus oxychloride (POCl3) reacts with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent (N,N-dimethylchloromethyleniminium ion). This step is highly exothermic; maintaining 0 °C is critical to prevent the thermal degradation of the iminium ion and the formation of dimethylamine byproducts.

  • Nucleophilic Attack : The C-3 carbon of the indole attacks the electrophilic carbon of the iminium ion. The 4-methoxy group (electron-donating via resonance) significantly activates the indole system, offsetting any minor steric hindrance it might impose on the adjacent C-3 position.

  • Hydrolysis : The resulting Wheland intermediate rearomatizes to form an iminium salt. Quenching with aqueous NaOH is a dual-purpose step: it neutralizes the acidic byproducts (phosphoric acid derivatives) and drives the hydrolysis of the iminium salt to the final stable carbaldehyde, triggering its precipitation from the aqueous matrix[4].

Experimental Protocols

The following protocols are synthesized from validated medicinal chemistry workflows[4].

Phase 1: Regioselective C-2 Methylation

Objective: Install the 2-methyl group via directed ortho-lithiation of an N-protected precursor (e.g., 1-benzenesulfonyl-4-methoxyindole).

  • Preparation : Dissolve the N-protected 4-methoxyindole (2.44 mmol) in anhydrous THF (25 mL) under an Argon atmosphere.

  • Lithiation : Cool the reaction vessel strictly to −30 °C. Causality: Temperatures above −20 °C risk nucleophilic attack by the lithium reagent on the sulfonyl protecting group. Add tert-butyllithium (1.7 M in pentane, 3.16 mmol) dropwise to maintain the internal temperature. Stir for 30 min at −30 °C, warm to 0 °C for 20 min to ensure complete deprotonation, and return to −30 °C.

  • Alkylation : Add iodomethane (7.3 mmol) dropwise. Self-Validation: The reaction mixture will typically exhibit a color shift as the lithiated species is consumed. Stir for 16 h while warming to room temperature.

  • Deprotection : Reflux the resulting intermediate in a 1:1 mixture of 3 N NaOH and EtOH for 60 h to cleave the N-protecting group, yielding 4-methoxy-2-methyl-1H-indole.

Phase 2: Vilsmeier-Haack C-3 Formylation

Objective: Formylate 4-methoxy-2-methyl-1H-indole to yield the target carbaldehyde.

  • Vilsmeier Reagent Formation : Cool anhydrous DMF (2 mL) to 0 °C. Add POCl3 (0.5 mL) dropwise. Stir for 10 min at 0 °C. Self-Validation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium complex.

  • Substrate Addition : Dissolve 4-methoxy-2-methyl-1H-indole (220 mg, 1.37 mmol) in DMF (2 mL). Add this solution dropwise to the Vilsmeier reagent over 10 min to control the exotherm.

  • Reaction Progression : Stir the mixture for an additional 40 min while allowing it to naturally warm to room temperature.

  • Quench and Isolation : Slowly pour the reaction mixture into ice-cold 1 N NaOH (50 mL) and stir vigorously for 10 min. Causality: The strong base rapidly hydrolyzes the iminium intermediate and neutralizes the acid, causing the product to crash out of solution.

  • Purification : Collect the resulting precipitate via vacuum filtration, wash thoroughly with ice-cold H2O to remove residual DMF and salts, and dry at 40 °C for 24 h in a vacuum desiccator.

Quantitative Data Presentation

All analytical data and reaction parameters are summarized below to provide a self-validating benchmark for reproducing this synthesis[4].

Reaction StepReagents & SolventsTemp / TimeYieldAnalytical Validation Checkpoints
C-2 Lithiation & Alkylation N-protected Indole, t-BuLi, MeI, THF-30 °C to rt (16 h)N/A (Intermediate)Disappearance of starting material on TLC
Deprotection 3 N NaOH, EtOH90 °C (60 h)~83%*TLC R_f: 0.15 (20% EtOAc/Hexanes)
C-3 Formylation POCl3, DMF, 1 N NaOH0 °C to rt (50 min)68%mp : 190–192 °CTLC R_f : 0.71 (80% EtOAc/Hexanes)Appearance : Tan solid

*Note: Deprotection yield is representative of structurally analogous methoxy-indoles in the cited methodology.

Mandatory Visualizations

SynthesisWorkflow A 4-Methoxy-1H-indole (Starting Material) B 1-(Phenylsulfonyl)-4-methoxyindole (N-Protection) A->B PhSO2Cl, Base C 1-(Phenylsulfonyl)-4-methoxy-2-methylindole (C-2 Lithiation & Alkylation) B->C 1. t-BuLi, THF, -30°C 2. MeI D 4-Methoxy-2-methyl-1H-indole (Deprotection) C->D NaOH, EtOH, Reflux E 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (Vilsmeier-Haack Formylation) D->E POCl3, DMF, 0°C to rt

Figure 1: Step-by-step synthetic workflow for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

VilsmeierMechanism A DMF + POCl3 B Chloroiminium Ion (Vilsmeier Reagent) A->B Activation C Nucleophilic Attack by Indole C-3 B->C Electrophilic Addition D Wheland Intermediate (Resonance Stabilized) C->D C-C Bond Formation E Aromatization & Iminium Hydrolysis D->E Base (NaOH/H2O) F Target Carbaldehyde E->F Final Product

Figure 2: Mechanistic logic of the Vilsmeier-Haack formylation at the indole C-3 position.

References[4] Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC. Source: nih.gov. URL[1] 1H-Indole-3-carboxaldehyde, 4-methoxy-2-methyl- - ChemicalBook. Source: chemicalbook.com. URL[2] Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed. Source: nih.gov. URL[3] Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity | Journal of Medicinal Chemistry. Source: acs.org. URL

Sources

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Properties of 4-Methoxy-2-Methylindole Compounds

Abstract The 4-methoxy-2-methylindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Optimizing the therapeutic potential of these molecules is cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-methoxy-2-methylindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Optimizing the therapeutic potential of these molecules is critically dependent on a thorough understanding of their pharmacokinetic (PK) profile—how they are absorbed, distributed, metabolized, and excreted (ADME) by the body. This in-depth technical guide provides drug development professionals with a framework for evaluating the ADME properties of novel 4-methoxy-2-methylindole analogs. We will delve into the causality behind key experimental choices, provide detailed, self-validating protocols for essential in vitro assays, and synthesize this information to build a comprehensive PK profile. This guide is designed to bridge the gap between early-stage discovery and preclinical development, enabling informed decisions to advance candidates with favorable drug-like properties.[1][2][3][4][5]

Introduction: The Strategic Imperative of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of drug candidates historically failed in late-stage clinical trials due to unforeseen issues with their pharmacokinetic profiles.[4] Integrating a robust ADME evaluation strategy from the earliest stages of a project—even at the hit-to-lead stage—is no longer optional; it is a strategic necessity.[1][2][5] This guide focuses on the 4-methoxy-2-methylindole class of compounds, providing the scientific rationale and practical methodologies to de-risk candidates and guide medicinal chemistry efforts toward molecules with a higher probability of clinical success.

The core of this strategy is a tiered, iterative process of in vitro testing that models the complex journey of a drug through the body.[3] By understanding a compound's fundamental physicochemical properties and its interactions with key biological systems (e.g., metabolic enzymes, plasma proteins, and cellular barriers), we can predict its in vivo behavior and optimize its structure accordingly.[1][4]

Below is a workflow illustrating the central role of in vitro ADME assays in the drug discovery pipeline.

ADME_Workflow cluster_Discovery Early Discovery & Lead Optimization cluster_Preclinical Preclinical Candidate Selection cluster_InVivo In Vivo Studies Compound 4-Methoxy-2-Methylindole Analogs Solubility Kinetic Solubility Compound->Solubility Physicochemical Properties Permeability Permeability (PAMPA) Compound->Permeability Primary Screening Metabolic_Stability Metabolic Stability (Microsomes) Compound->Metabolic_Stability Primary Screening PPB Plasma Protein Binding (PPB) Compound->PPB Primary Screening Caco2 Caco-2 Permeability (Efflux Assessment) Permeability->Caco2 Refine Absorption Model Metabolic_Stability->Caco2 Refine Absorption Model Met_ID Metabolite ID Metabolic_Stability->Met_ID Understand Clearance PPB->Caco2 Refine Absorption Model PK_Study Rodent PK Study (e.g., Rat) Caco2->PK_Study Predict Human PK & Select Candidate CYP_Inhibition CYP450 Inhibition Met_ID->CYP_Inhibition Assess DDI Risk Met_ID->PK_Study Predict Human PK & Select Candidate CYP_Inhibition->PK_Study Predict Human PK & Select Candidate Metabolism_Pathway cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism (UGTs, SULTs) Parent 4-Methoxy-2-Methylindole (Parent Compound) M1 4-Hydroxy-2-Methylindole (O-demethylation) Parent->M1 CYP2D6, CYP3A4 M2 Hydroxylated Metabolite (Ring Hydroxylation) Parent->M2 CYP2A6, 2C19, 2E1 M3 Carboxylic Acid Metabolite (Methyl Oxidation) Parent->M3 M1_Conj Glucuronide/Sulfate Conjugate M1->M1_Conj M2_Conj Glucuronide/Sulfate Conjugate M2->M2_Conj Excretion Excretion M3->Excretion M1_Conj->Excretion M2_Conj->Excretion

Caption: Plausible metabolic pathways for 4-methoxy-2-methylindole.

Protocol 4.1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.). [6]* Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6PD enzyme). [7]* Test compound stock solution (10 mM in DMSO).

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Quenching solution (cold acetonitrile with an internal standard).

  • LC-MS/MS system.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer. Pre-warm at 37°C. [6][8]2. Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T0 time point.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a well containing cold quenching solution to stop the reaction and precipitate the proteins. [6][8]4. Sample Processing: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

Data Analysis & Interpretation:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the half-life (t1/2) and intrinsic clearance (Clint) as follows:

t1/2 = 0.693 / k

Clint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [Microsomal Protein])

Parameter Interpretation Implication for 4-Methoxy-2-Methylindoles
t1/2 < 10 min High Clearance / UnstableLikely to have poor oral bioavailability and a short duration of action in vivo.
t1/2 > 60 min Low Clearance / StableFavorable for further development; likely to have good bioavailability and a longer in vivo half-life.

Synthesizing the Profile: From In Vitro Data to In Vivo Prediction

No single ADME parameter tells the whole story. The power of this approach lies in synthesizing the data to build a holistic pharmacokinetic profile and make predictions about in vivo behavior. [1][3][4] Table 1: Hypothetical ADME Data for 4-Methoxy-2-Methylindole Analogs

Compound IDPapp (A-B) (10-6 cm/s)Efflux Ratio (ER)% Human PPBHuman Microsomal t1/2 (min)Predicted In Vivo Profile
MMI-001 8.51.285> 60Excellent: High permeability, no efflux, moderate PPB, and high stability suggest good oral bioavailability and a long half-life. Lead Candidate.
MMI-002 1.51.59245Moderate: Low permeability may limit absorption. Stability is acceptable. Further optimization is needed to improve permeability.
MMI-003 9.25.875> 60Problematic: Although permeability and stability are good, it is a significant efflux substrate, which will likely result in poor net absorption and low bioavailability.
MMI-004 7.91.199.88Poor: High clearance suggests rapid first-pass metabolism and a very short in vivo half-life. High PPB is also a concern.

This integrated view allows medicinal chemists to establish clear Structure-Property Relationships (SPR). For instance, if a series of analogs shows high efflux (like MMI-003), chemists can focus on structural modifications that disrupt recognition by P-gp or BCRP. If metabolic instability is the issue (like MMI-004), efforts can be directed toward blocking the identified sites of metabolism.

Conclusion and Future Directions

This guide has outlined a foundational in vitro strategy for characterizing the pharmacokinetic properties of novel 4-methoxy-2-methylindole compounds. By systematically evaluating absorption, distribution, and metabolism, drug development teams can identify liabilities early, guide chemical optimization, and select candidates with a higher likelihood of success in preclinical and clinical studies.

The data generated from these assays serve as critical inputs for more complex Physiologically Based Pharmacokinetic (PBPK) models, which can simulate human PK profiles and predict potential drug-drug interactions, further de-risking the path to clinical trials. [4]As a Senior Application Scientist, I assert that a disciplined, data-driven approach to ADME is the cornerstone of efficient and successful drug development.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Protein Binding Assay: ICH M12-Compliant Testing. (n.d.). Pharmaron.
  • Caco2 assay protocol. (n.d.). Unknown Source.
  • Plasma Protein Binding Assay. (n.d.). Creative Bioarray.
  • Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. (2008). PubMed.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI.
  • Oxidation of indole by cytochrome P450 enzymes. (2000). PubMed.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). Protocols.io.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Oxidation of Indole by Cytochrome P450 Enzymes. (n.d.). ResearchGate.
  • In Vitro ADME. (n.d.). Selvita.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-Portal.org.

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Exploratory

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde: Physicochemical Profiling, Analytical Characterization, and Synthetic Utility

Executive Summary In contemporary drug discovery, the indole nucleus remains one of the most privileged scaffolds, serving as the structural foundation for numerous therapeutics ranging from anti-inflammatory agents to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the indole nucleus remains one of the most privileged scaffolds, serving as the structural foundation for numerous therapeutics ranging from anti-inflammatory agents to targeted kinase inhibitors. Among its functionalized derivatives, 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8) represents a highly versatile building block. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating analytical workflows for its characterization, and details its synthetic utility, specifically focusing on its role as an electrophilic precursor in multicomponent and condensation reactions.

Physicochemical Profiling and Structural Causality

The specific substitution pattern of 4-methoxy-2-methyl-1H-indole-3-carbaldehyde dictates its unique reactivity and metabolic stability.

  • The 4-Methoxy Group: Acts as an electron-donating group via resonance (+M effect), which increases the electron density of the indole core. However, its spatial proximity to the C3-aldehyde introduces steric hindrance, which can influence the trajectory of nucleophilic attack during condensation reactions.

  • The 2-Methyl Group: Provides critical metabolic stability. Unsubstituted C2 positions on indoles are highly susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). The methyl group blocks this metabolic soft spot and simultaneously prevents unwanted electrophilic aromatic substitution at the C2 position, directing all synthetic reactivity toward the C3-aldehyde or the N1-proton.

Quantitative Physicochemical Data

Data summarized from standard chemical profiling databases [1].

PropertyValue / Description
Chemical Name 1H-Indole-3-carboxaldehyde, 4-methoxy-2-methyl-
CAS Registry Number 1368162-34-8
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Solid (typically off-white to pale yellow crystalline powder)
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, O-CH₃)
Solubility Profile Soluble in DMSO, DMF; Moderately soluble in MeOH, MeCN; Insoluble in H₂O

Analytical Characterization Workflow

To ensure experimental integrity, researchers must employ a self-validating analytical workflow upon receipt or synthesis of the compound. The following protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm both purity and structural identity.

Step-by-Step Methodology: LC-MS and NMR Validation

Rationale for Solvent Selection: DMSO-d₆ is explicitly chosen over CDCl₃ for NMR analysis. The N-H proton of the indole ring undergoes rapid chemical exchange in protic or trace-acidic environments. DMSO-d₆ forms strong hydrogen bonds with the N-H proton, slowing this exchange rate and allowing the proton to be clearly observed as a broad singlet, which is critical for confirming the integrity of the N1 position.

  • Sample Preparation: Dissolve 2 mg of the compound in 1 mL of LC-MS grade Methanol for mass analysis, and 10 mg in 0.6 mL of anhydrous DMSO-d₆ for NMR analysis.

  • LC-MS Analysis:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Validation Check: The compound should elute as a single sharp peak (>98% Area Under Curve) at 254 nm. The ESI+ mass spectrum must show a dominant [M+H]+ ion at m/z 190.2.

  • 1H NMR Acquisition (400 MHz, DMSO-d₆):

    • Validation Check: The spectrum acts as a self-validating system for the substitution pattern.

      • Aldehyde Proton: Sharp singlet at ~9.8–10.2 ppm.

      • Indole N-H: Broad singlet at ~11.5–12.0 ppm.

      • Aromatic Protons: Multiplets between 6.5–7.5 ppm (integrating for 3 protons, confirming the trisubstituted core).

      • Methoxy Group: Singlet at ~3.8 ppm (3H).

      • Methyl Group: Singlet at ~2.6 ppm (3H).

AnalyticalWorkflow Start Compound Receipt CAS: 1368162-34-8 Solubility Solubility Profiling (DMSO, MeOH, MeCN) Start->Solubility LCMS LC-MS Analysis (ESI+, C18 Column) Solubility->LCMS NMR 1H & 13C NMR (DMSO-d6, 400 MHz) Solubility->NMR Purity Purity & Identity Confirmation (>98%) LCMS->Purity MW=189.21 NMR->Purity Structural Elucidation

Fig 1. Standardized analytical workflow for the characterization of indole derivatives.

Synthetic Utility: The Knoevenagel Condensation

The C3-aldehyde of 4-methoxy-2-methyl-1H-indole-3-carbaldehyde is a prime electrophilic center. It is frequently utilized in to generate Michael acceptors (e.g., acrylonitriles), which are downstream precursors for complex heterocycles like pyrans and pyridines [2].

Step-by-Step Methodology: Microwave-Assisted Knoevenagel Condensation

Causality of Experimental Design: Traditional Knoevenagel condensations can take hours to days under reflux. By utilizing microwave irradiation and L-proline as a bifunctional organocatalyst, the reaction time is reduced to minutes. L-proline facilitates the enolization of the active methylene compound while simultaneously activating the sterically hindered aldehyde via iminium ion formation.

  • Reagent Assembly: In a microwave-safe reaction vial, combine 4-methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and L-proline (10 mol%) in 2 mL of absolute ethanol.

  • Microwave Irradiation: Seal the vial and irradiate at 80 °C (max power 150 W) for 10–15 minutes.

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is deemed complete when the starting aldehyde spot (Rf ~0.4) completely disappears, replaced by a new, highly UV-active product spot at a lower Rf.

  • Workup & Isolation: Cool the mixture to room temperature. Pour into crushed ice-water (15 mL). The product typically precipitates as a brightly colored solid. Filter, wash with cold water, and dry under vacuum.

  • Final Validation: Analyze the product via 1H NMR. The absolute confirmation of success is the disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a new vinylic proton signal (~7.8–8.5 ppm) , confirming the formation of the double bond.

ReactivityMap Core 4-Methoxy-2-methyl- 1H-indole-3-carbaldehyde Knoevenagel Knoevenagel Condensation (Active Methylene) Core->Knoevenagel C3-Aldehyde ReductiveAm Reductive Amination (Primary/Secondary Amines) Core->ReductiveAm C3-Aldehyde NAlkylation N-Alkylation (Alkyl Halides, Base) Core->NAlkylation N1-Proton Product1 Michael Acceptors (Acrylonitriles) Knoevenagel->Product1 Product2 Indole-3-methanamines ReductiveAm->Product2 Product3 N1-Substituted Indoles NAlkylation->Product3

Fig 2. Primary synthetic reactivity pathways for C3-aldehyde and N1-indole functionalization.

Pharmacological Relevance of the Scaffold

The structural versatility of indole-3-carbaldehyde derivatives underpins their widespread use in medicinal chemistry, particularly in the development of [3].

Derivatives synthesized from the 4-methoxy-2-methyl-1H-indole-3-carbaldehyde core frequently exhibit potent biological activity. For instance, functionalization at the C3 position via condensation yields compounds that can act as tubulin polymerization inhibitors (binding to the colchicine site), leading to cell cycle arrest and apoptosis in oncology models. Alternatively, specific N1 and C3 modifications yield analogs of Indomethacin, which are potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, thereby reducing prostaglandin synthesis and mitigating inflammation [4].

SignalingPathway Indole Indole-3-carbaldehyde Derivatives Target1 Tubulin Polymerization Inhibition Indole->Target1 Binds Colchicine Site Target2 COX-2 Enzyme Inhibition Indole->Target2 Binds Active Site Effect1 Cell Cycle Arrest (Apoptosis) Target1->Effect1 Effect2 Decreased Prostaglandin Synthesis Target2->Effect2 Outcome1 Anticancer Activity Effect1->Outcome1 Outcome2 Anti-inflammatory Activity Effect2->Outcome2

Fig 3. Pharmacological mechanisms of indole-3-carbaldehyde derivatives in oncology and inflammation.

References

  • Kumar, A., et al. "Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity." Semantic Scholar. Available at:[Link]

  • Hawash, M., et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules (MDPI), 2024. Available at:[Link]

  • Ali, M., et al. "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." Mini-Reviews in Medicinal Chemistry, 2025. Available at:[Link]

Foundational

Unveiling the Mechanistic Utility of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde in Biological Assays: A Structural Probe for Cell Death Pathways

Executive Summary In the landscape of medicinal chemistry and drug discovery, 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8) serves as a highly specialized pharmacophore building block. Rather than actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8) serves as a highly specialized pharmacophore building block. Rather than acting as a standalone therapeutic, this compound is primarily utilized as a critical synthetic precursor and structural probe in biological assays evaluating non-apoptotic cell death (methuosis), cytoskeletal dynamics, and inflammatory enzyme inhibition. By serving as the foundation for 4-methoxy indolyl-pyridinyl-propenones (IPPs), it provides researchers with a mechanistic baseline to decode how precise spatial arrangements of electron-donating groups dictate target engagement in therapy-resistant cancers [[1]]([Link]).

Chemical Identity and Pharmacological Significance

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is an indole derivative characterized by a methoxy group at the C4 position, a methyl group at C2, and a reactive formyl group at C3 .

In biological assay development, the C3 carbaldehyde is subjected to a Claisen-Schmidt condensation with 4-acetylpyridine to yield indole-based chalcones (IPPs). The resulting 4-methoxy IPP derivative acts as a critical negative control and structural probe when compared against its 5-methoxy (MOMIPP) and 6-methoxy isomers. The spatial shift of a single oxygen atom across the indole ring radically alters the biological mechanism of action from endosomal hyperactivation to tubulin binding, or renders the molecule biologically inert .

Mechanism of Action 1: Probing Endosomal Trafficking and Methuosis

Methuosis is a non-apoptotic cell death pathway characterized by the hyperactivation of macropinocytosis, leading to the accumulation of massive, phase-lucent vacuoles that eventually rupture the cell. This pathway is highly desirable for targeting glioblastoma cells that have developed resistance to traditional pro-apoptotic drugs (e.g., temozolomide).

The Causality of Isomeric Substitution

Assays utilizing the 5-methoxy isomer (MOMIPP) demonstrate robust methuosis via the hyperactivation of Rac1 and the disruption of PIKfyve-mediated endosomal trafficking. However, when 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is used to synthesize the 4-methoxy IPP analog (Compound 9a), methuosis is severely attenuated .

Why does this happen? The binding pocket of the putative target (likely a PIP kinase or Rac1 GEF) requires a precise hydrogen-bond acceptor or hydrophobic interaction at the C5 vector. Shifting the methoxy group to the C4 position induces a steric clash or removes the critical interaction vector, preventing the hyperactivation of macropinosome formation. Thus, the 4-methoxy derivative validates the strict target specificity required for methuosis induction.

Pathway A 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (Precursor) B Claisen-Schmidt Condensation (with 4-acetylpyridine) A->B C 4-Methoxy IPP (Compound 9a) [Synthesized Probe] B->C D 5-Methoxy IPP (MOMIPP) [Positive Control] B->D Isomeric shift (C5) E Loss of Target Affinity (Steric Clash at Binding Pocket) C->E F Target Engagement (Rac1 Hyperactivation / PIKfyve Inhibition) D->F G Attenuated Methuosis (Weak Growth Inhibition) E->G H Robust Methuosis (Massive Vacuolization & Cell Death) F->H

Divergent mechanisms of action based on indole methoxy substitution positions.

Mechanism of Action 2: Cytoskeletal Dynamics and Microtubule Disruption

While the 5-methoxy isomer triggers methuosis, shifting the methoxy group to the C6 position creates a potent microtubule disruptor (mitotic inhibitor) with a GI50 of 0.09 µM . In in vitro tubulin polymerization assays, the 4-methoxy derivative (derived from our core compound) is utilized as a negative control. It demonstrates that bulk electron density on the indole ring is insufficient for tubulin binding; the methoxy group must be precisely oriented at C6 to mimic the binding mode of colchicine or combretastatin A-4.

Quantitative SAR Data Summary

The following table summarizes the biological assay data validating the use of these isomeric probes in U251 glioblastoma cells:

Precursor/Compound BaseIndole SubstitutionGI50 (µM)Primary Phenotypic ResponseTubulin Polymerization Inhibition
MOMIPP (1a) 5-Methoxy~1.5Robust Methuosis (Massive Vacuoles)Negative
Compound 9a 4-Methoxy >10.0 Attenuated Methuosis (Few Vacuoles) Negative
Compound 9b 6-Methoxy0.09Microtubule Disruption (Cell Rounding)Positive

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols utilize the 4-methoxy derivative as part of a self-validating system featuring internal controls and orthogonal validation steps.

Protocol A: Synthesis of the 4-Methoxy IPP Probe

Objective: Synthesize (E)-3-(4-methoxy-2-methyl-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one via Claisen-Schmidt condensation.

  • Reaction: Dissolve 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 eq) and 4-acetylpyridine (1.5 eq) in anhydrous methanol.

  • Catalysis: Add piperidine (1.5 eq) dropwise. Reflux the solution for 24 hours under an argon atmosphere.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (0% to 10% EtOAc/hexanes).

  • Validation (Self-Correction Step): Perform 1H NMR (600 MHz). The presence of a trans-alkene bridge must be confirmed by a coupling constant ( J ) of ~15.6 Hz for the vinylic protons. If J<12 Hz, cis-isomerization has occurred, and the batch must be discarded.

Protocol B: Live-Cell Morphological Profiling (Methuosis Assay)

Objective: Evaluate non-apoptotic vacuolization in U251 glioblastoma cells.

  • Plating: Seed U251 cells in 35-mm glass-bottom dishes at 2×104 cells/cm². Incubate overnight.

  • Treatment: Treat parallel wells with 2.5 µM of the 4-methoxy IPP (test), 2.5 µM MOMIPP (positive control), and 0.1% DMSO (negative control).

  • Observation: Perform phase-contrast microscopy at 24h and 48h.

  • Validation (Orthogonal Check): To prove the vacuoles are macropinosomes and not enlarged lysosomes, co-incubate with LysoTracker Red. True methuosis vacuoles (seen in the positive control) will initially be LysoTracker-negative (phase-lucent), whereas standard autolysosomes will fluoresce red. The 4-methoxy treated cells should exhibit baseline morphology comparable to the DMSO control.

Workflow S1 Synthesize 4-OMe IPP (from Carbaldehyde) S2 U251 Cell Culture (Dose 0.1 - 10 µM) S1->S2 S3 Phase-Contrast Microscopy (24-48h) S2->S3 Morphological Profiling S5 Tubulin Polymerization (Absorbance 340nm) S2->S5 Cytoskeletal Assay S4 LysoTracker Exclusion Assay S3->S4 Vacuole Validation

Self-validating experimental workflow for evaluating 4-methoxy indole derivatives.

Protocol C: In Vitro Tubulin Polymerization Assay

Objective: Confirm the lack of cytoskeletal disruption by the 4-methoxy isomer.

  • Preparation: Reconstitute purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Assay Execution: Add 10 µM of the 4-methoxy compound to the tubulin solution in a pre-warmed 96-well plate. Use 10 µM paclitaxel (enhancer) and 10 µM colchicine (inhibitor) as controls.

  • Measurement: Monitor absorbance at 340 nm continuously for 60 minutes at 37°C.

  • Validation: The 4-methoxy compound curve must tightly overlay with the DMSO vehicle curve, proving that unlike the 6-methoxy isomer, it does not interact with the colchicine-binding site of tubulin.

Mechanism of Action 3: Secretory Phospholipase A2 (sPLA2) Inhibition

Beyond oncology, 4-Methoxy-2-methyl-1H-indole derivatives are critical in the development of anti-inflammatory agents targeting human nonpancreatic secretory phospholipase A2 (hnps-PLA2) [[2]]([Link]).

In this context, the indole core acts as a mimic for the phospholipid substrate. The 2-methyl group anchors the molecule, while the substitution at the 4-position (derived from precursors like 4-methoxy-2-methyl-1H-indole-3-carbaldehyde) directly interacts with the hydrophobic channel of the PLA2 enzyme. Assays measuring the inhibition of arachidonic acid release demonstrate that the electron-donating properties and steric bulk of the C4 methoxy group can modulate the binding affinity within the enzyme's active site, blocking the inflammatory cascade responsible for conditions like sepsis and rheumatoid arthritis.

References

  • Trabbic, C. J., George, S. M., Alexander, E. M., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry.[Link]

  • Clark, W. M., et al. (1990). Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 1. Indole-3-acetamides. Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde as a Privileged Precursor for Schiff Base Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and analytical validation for indole-based Schiff bases. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and analytical validation for indole-based Schiff bases.

Executive Summary

Nitrogen-containing heterocycles are foundational to modern medicinal chemistry. Among these, indole-based Schiff bases (imines) represent a highly privileged structural class, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.

This application note details the utility of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8) as a highly tunable precursor for Schiff base synthesis. By providing a detailed, self-validating protocol, this guide empowers researchers to synthesize diverse libraries of indole-imines while understanding the underlying chemical causality that drives the condensation reaction.

Mechanistic Rationale: The Substituted Indole Scaffold

The synthesis of a Schiff base involves the condensation of a primary amine with a carbonyl compound, proceeding via nucleophilic addition followed by dehydration. The specific substitution pattern of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde offers unique advantages for drug discovery:

  • The C3-Formyl Group: Serves as the reactive electrophilic center. In indoles, the C3 position is inherently electron-rich, which can sometimes reduce carbonyl reactivity. However, this is counterbalanced by appropriate acid catalysis.

  • The 4-Methoxy Group: Acts as a strong electron-donating group via resonance (+M effect). While it enriches the indole π -system, its proximity to the C3-formyl group introduces critical steric hindrance and provides a potent hydrogen-bond acceptor, which is often crucial for target protein binding in biological assays.

  • The 2-Methyl Group: Introduces localized steric bulk adjacent to the reaction center. This steric congestion restricts the free rotation of the resulting azomethine (-CH=N-) bond, often locking the Schiff base into a preferred E or Z conformation. Conformational restriction is a proven strategy to enhance target specificity and reduce off-target toxicity in drug development.

Experimental Workflow

The following diagram illustrates the critical path from precursor preparation to analytical validation.

Workflow A 1. Reactant Preparation 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde + Primary Amine B 2. Solvent & Catalyst Addition Absolute EtOH + Glacial Acetic Acid (pH ~4.5) A->B C 3. Condensation Reaction Reflux with continuous stirring (3-14 h) B->C D 4. Reaction Monitoring TLC (Hexane:EtOAc) & UV visualization C->D D->C Incomplete E 5. Workup & Isolation Cooling, Ice-water quenching, Extraction D->E Reaction Complete F 6. Purification Recrystallization (EtOH) or Chromatography E->F G 7. Analytical Validation IR, 1H/13C NMR, Mass Spectrometry F->G

Figure 1: Experimental workflow for synthesizing indole-based Schiff bases and analytical validation.

Standard Operating Protocol: Schiff Base Synthesis

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding.

Step 1: Reactant Dissolution

In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde in 15 mL of absolute ethanol.

  • Causality: Absolute ethanol is selected because it provides excellent solubility for the starting materials at elevated temperatures but acts as a poor solvent for the more hydrophobic Schiff base product upon cooling. This differential solubility drives the reaction equilibrium forward via product precipitation.

Step 2: Amine Addition & Catalysis

Add 1.1 mmol of the desired primary amine (e.g., substituted aniline, aliphatic amine) to the solution. Immediately add 2–3 drops of glacial acetic acid (GAA).

  • Causality: Schiff base formation is highly pH-dependent. GAA establishes a mildly acidic environment (pH ~4.5–5.0). This selectively protonates the carbonyl oxygen, increasing the electrophilicity of the C3-carbon for nucleophilic attack. If a stronger acid were used, it would protonate the primary amine, converting it into a non-nucleophilic ammonium salt and completely halting the reaction.

Step 3: Condensation (Reflux)

Equip the flask with a reflux condenser and heat the mixture to 75–80 °C with continuous magnetic stirring for 3 to 14 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the dehydration step (elimination of water) that follows the initial nucleophilic addition, forming the stable carbon-nitrogen double bond.

Step 4: Reaction Monitoring (Self-Validation)

Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) on silica gel plates (Typical eluent: Hexane/Ethyl Acetate 7:3 v/v). The reaction is complete when the precursor spot (visualized under UV light at 254 nm) disappears, replaced by a new spot corresponding to the Schiff base.

Step 5: Workup and Isolation

Upon completion, allow the reaction mixture to cool to room temperature. Extract the crude product with ethyl acetate (3 × 20 mL). Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid catalyst. Follow with a brine wash, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 6: Purification

Purify the crude Schiff base via recrystallization from hot absolute ethanol. If the product resists crystallization due to specific amine substituents, purify via silica gel column chromatography.

Application

Application Note: Knoevenagel Condensation Strategies for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary The Knoevenagel condensation is a foundational carbon-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

The Knoevenagel condensation is a foundational carbon-carbon bond-forming reaction utilized extensively in the synthesis of pharmaceuticals, fluorescent probes, and advanced materials[1]. However, highly functionalized substrates such as 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde present unique electronic and steric challenges that render standard condensation protocols inefficient. This application note provides a comprehensive, mechanistically grounded guide to overcoming these barriers, detailing optimized catalytic systems, self-validating experimental workflows, and robust analytical signatures.

Substrate Profiling & Mechanistic Causality

To design a successful reaction, one must first analyze the specific stereoelectronic profile of the aldehyde substrate.

The Electronic Deactivation Dilemma

In unsubstituted benzaldehydes, the carbonyl carbon is highly electrophilic. However, in 4-methoxy-2-methyl-1H-indole-3-carbaldehyde, the electrophilicity of the C3-aldehyde is severely attenuated. The indole nitrogen donates electron density into the aromatic system, a common feature of indole-3-carbaldehydes[2]. Crucially, the 4-methoxy group exerts a strong positive mesomeric ( +M ) effect, pushing additional electron density into the fused benzene ring, which delocalizes directly to the C3 position. This "push-push" electronic environment significantly reduces the partial positive charge on the carbonyl carbon, making nucleophilic attack difficult.

The Steric Encumbrance

The presence of the 2-methyl group introduces localized steric hindrance directly adjacent to the reaction center. When bulky active methylene compounds (e.g., barbituric acid or Meldrum's acid) attempt to attack the carbonyl trajectory, they experience significant van der Waals repulsion from this methyl group.

Causality of Catalyst Selection

Because of these dual challenges, weak bases (like triethylamine or potassium carbonate) often fail to drive the reaction to completion, resulting in low yields and complex mixtures[1]. To overcome this, we must shift from simple basic catalysis to bifunctional or organocatalytic activation :

  • Piperidinium Acetate (Piperidine/Glacial Acetic Acid): The acid protonates the carbonyl oxygen (or forms a highly reactive iminium ion), restoring electrophilicity, while the base deprotonates the active methylene to form the requisite carbanion[2].

  • L-Proline: Acts as an exceptional bifunctional organocatalyst. The secondary amine forms an electrophilic iminium intermediate with the sterically hindered aldehyde, while the carboxylic acid directs the nucleophilic attack via hydrogen bonding, significantly lowering the activation energy[3].

Mechanism A Indole-3-carbaldehyde (Sterically Hindered) B Bifunctional Catalyst (L-Proline / Pip-AcOH) A->B C Electrophilic Iminium Activation B->C D Nucleophilic Attack (Active Methylene) C->D E Aldol Adduct D->E F Target Alkene (-H2O) E->F

Mechanistic activation pathway for hindered indole-3-carbaldehydes.

Optimization of Reaction Conditions

The following table synthesizes quantitative data and literature precedents for Knoevenagel condensations on deactivated indole-3-carbaldehydes, adapted for the 4-methoxy-2-methyl derivative.

Catalyst SystemSolventTemp / ConditionTimeEst. YieldMechanistic Rationale
Piperidine (cat.)EthanolReflux (78°C)18-24 h< 50%Base alone is insufficient to overcome the electronic deactivation of the 4-methoxy group.
Piperidine / AcOH TolueneDean-Stark (110°C)4-6 h80-85%Bifunctional activation; continuous removal of water drives the equilibrium forward[2].
L-Proline (20 mol%) Ethanol60°C2-3 h85-92%Green chemistry approach; superior iminium activation and H-bond directed nucleophilic attack[3].
Piperidine / AcOH Solvent-Free / TolueneMicrowave (400W, 90°C)15-30 min> 90%Rapid dielectric heating overcomes steric activation barriers; ideal for highly hindered substrates[4].

Detailed Experimental Protocols

Protocol A: L-Proline Catalyzed Green Synthesis

Best for highly reactive methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Rationale: Ethanol acts as an environmentally benign, polar protic solvent that stabilizes the charged iminium transition states. L-proline is easily removed during aqueous workup[3].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask, add 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol, 189.2 mg) and the active methylene compound (e.g., malononitrile, 1.1 mmol, 72.6 mg).

  • Catalyst Addition: Add L-Proline (0.2 mmol, 23.0 mg, 20 mol%) followed by absolute ethanol (10 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and stir the mixture at 60°C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 6:4). The reaction typically transitions from a pale suspension to a deep yellow/orange solution as the highly conjugated push-pull alkene forms.

  • Quenching & Isolation: Once the aldehyde is consumed (approx. 2-3 hours), cool the mixture to room temperature. Slowly add 20 mL of ice-cold distilled water while stirring vigorously.

  • Filtration: Collect the precipitated solid via vacuum filtration. Wash the filter cake with ice-cold 50% aqueous ethanol (2 x 5 mL) to remove residual L-proline and unreacted malononitrile.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the pure product.

Protocol B: Microwave-Assisted Condensation

Best for sterically demanding methylene compounds (e.g., Meldrum's acid, barbituric acid) or when rapid throughput is required.

Rationale: Microwave irradiation provides uniform, rapid heating that overcomes the high activation energy caused by the 2-methyl steric shield, significantly reducing reaction times and minimizing thermal degradation[4].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Catalyst Addition: Add dry toluene (3 mL), followed by piperidine (0.1 mmol, 10 µL) and glacial acetic acid (0.1 mmol, 6 µL).

  • Reaction Execution: Seal the vial and subject it to microwave irradiation (400 W, 90°C) for 15–30 minutes[4].

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

  • Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization or flash chromatography if necessary.

Workflow S1 Substrate Preparation (Equimolar Ratio) S2 Catalyst Addition (L-Proline 20 mol%) S1->S2 S3 Thermal/MW Activation (60°C or 400W MW) S2->S3 S4 IPC Monitoring (TLC / LC-MS) S3->S4 S4->S3 Incomplete S5 Aqueous Quench & Precipitation S4->S5 Complete S6 Isolation & Drying (Vacuum Filtration) S5->S6

Standardized experimental workflow for Knoevenagel condensation.

Troubleshooting & Self-Validation System

To ensure scientific trustworthiness, a protocol must be self-validating. You can confirm the success of this specific reaction without immediate access to complex mass spectrometry by observing the following signatures:

Visual Signatures (Colorimetry)

The starting materials are relatively colorless to pale yellow. The resulting Knoevenagel adduct features an extended π -conjugation system acting as a "push-pull" chromophore (the electron-rich 4-methoxyindole acts as the donor, and the dicyanovinyl/carbonyl group acts as the acceptor). A successful reaction will self-validate via a dramatic color shift to deep yellow, orange, or brick red.

Spectroscopic Signatures (1H-NMR in DMSO-d6)
  • Disappearance of the Aldehyde: The highly deshielded aldehyde proton of the starting material (typically appearing as a sharp singlet around 10.0–10.5 ppm ) must completely disappear.

  • Appearance of the Vinylic Proton: A new, diagnostic singlet corresponding to the newly formed vinylic proton ( −CH=C(CN)2​ ) will appear. Due to the strong electron-withdrawing nature of the active methylene fragment, this proton is highly deshielded, typically resonating between 8.1 and 8.6 ppm .

  • Conservation of Core Moieties: The 4-methoxy group will remain a distinct singlet near 3.8–3.9 ppm , and the 2-methyl group will appear as a singlet near 2.4–2.6 ppm .

Common Failure Modes
  • Aldehyde remains unreacted after 24h: The catalyst system is too weak. Switch from piperidine alone to the L-Proline or Piperidine/AcOH bifunctional systems to overcome the +M deactivation of the 4-methoxy group.

  • Formation of bis-indole methanes (Side Product): This occurs if the active methylene compound is depleted or degraded, allowing the unreacted indole to act as a nucleophile against the activated aldehyde. Ensure the active methylene is added in a slight excess (1.1 to 1.2 equivalents).

Sources

Method

Application Note: In Vitro Assay Protocols for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde Derivatives

Pharmacological Rationale & Scaffold Design In medicinal chemistry, the indole nucleus serves as a privileged pharmacophore capable of mimicking endogenous indoleamines to interact with diverse biological targets. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Scaffold Design

In medicinal chemistry, the indole nucleus serves as a privileged pharmacophore capable of mimicking endogenous indoleamines to interact with diverse biological targets. Specifically, 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS 1368162-34-8) is a highly versatile building block for drug discovery[1].

The structural architecture of this compound offers distinct synthetic and pharmacological advantages:

  • C4-Methoxy Group : Acts as an electron-donating group (EDG). This increases the electron density of the indole ring, which stabilizes radical intermediates and significantly enhances the free radical scavenging (antioxidant) potential of downstream derivatives[2].

  • C3-Carbaldehyde Moiety : Provides a highly reactive electrophilic center. This allows for rapid condensation reactions with aryl amines to form Schiff bases, or with hydrazides to form hydrazones, both of which are critical in developing anti-cancer and antimicrobial agents[3][4].

  • C2-Methyl Group : Adds steric bulk that can dictate the conformational geometry (e.g., cis/trans isomerism) of the resulting derivatives, optimizing their fit into target receptor pockets such as the Epidermal Growth Factor Receptor (EGFR)[3][5].

Mechanistic Pathway: Targeted Cancer Therapy

Hydrazone and Schiff base derivatives synthesized from this indole scaffold have demonstrated potent anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines like MDA-MB-231[3]. Molecular docking and in vitro studies suggest these compounds act as competitive inhibitors at the ATP-binding pocket of receptor tyrosine kinases.

Mechanism A Indole Derivative (Ligand) B EGFR Kinase Domain Binding A->B High Affinity C Phosphorylation Inhibition B->C Blocks ATP D PI3K/AKT Suppression C->D Signal Arrest E Apoptosis Induction D->E Triggers Death

Fig 1: Mechanistic pathway of indole-derived EGFR inhibitors inducing cellular apoptosis.

In Vitro Experimental Protocols

As a self-validating system, the following protocols are designed to ensure that any observed biological activity is strictly due to the pharmacological action of the synthesized indole derivative, eliminating artifacts from solvent toxicity or background interference.

Cytotoxicity Evaluation: MTT Cell Viability Assay

The MTT assay is the gold standard for quantifying the cytotoxic potential of indole-3-carbaldehyde derivatives against cancer cell lines[6]. The assay relies on the reduction of the yellow tetrazolium dye to purple formazan by NAD(P)H-dependent oxidoreductase enzymes in viable cells.

Expert Insights & Causality:

  • Solvent Management : Indole derivatives are highly lipophilic and must be dissolved in high-purity DMSO. However, DMSO is inherently cytotoxic. By maintaining the final DMSO concentration in the culture media strictly below 0.5% (v/v), we ensure the solvent does not artificially depress cell viability[6].

  • Self-Validating Controls : Every microplate must include three critical controls: (1) a Vehicle Control (0.5% DMSO in media) to establish the 100% viability baseline, (2) a Positive Control (e.g., Doxorubicin) to confirm the assay's sensitivity, and (3) Cell-Free Blanks to subtract background absorbance caused by media components.

Step-by-Step Methodology:

  • Cell Seeding : Harvest target cells (e.g., MDA-MB-231) at the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS[3][6]. Incubate at 37°C, 5% CO₂ for 24 hours to allow adhesion.

  • Compound Treatment : Aspirate the media. Apply 100 µL of fresh media containing serial dilutions of the indole derivative (e.g., 0.1, 1, 10, 50, 100 µM). Incubate for 48 hours.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C to allow formazan crystal formation[6].

  • Solubilization : Carefully aspirate the media to avoid disturbing the crystals at the bottom. Add 150 µL of pure DMSO to each well. Agitate on a microplate shaker for 10 minutes to fully dissolve the formazan[6].

  • Absorbance Readout : Measure the optical density (OD) at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control and determine the IC₅₀ using non-linear regression.

Workflow S1 Compound Prep (DMSO Stock) S3 Treatment (48h Incubation) S1->S3 S2 Cell Seeding (96-well, 24h) S2->S3 S4 MTT Addition (4h Incubation) S3->S4 S5 Solubilization (Formazan lysis) S4->S5 S6 Absorbance Read (570 nm) S5->S6

Fig 2: High-throughput MTT cell viability assay workflow for screening indole derivatives.

Antioxidant Evaluation: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the ability of the 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde derivatives to act as hydrogen or electron donors[2][4].

Expert Insights & Causality:

  • Light Sensitivity : The DPPH radical degrades upon exposure to light. All incubations must be performed in strict darkness to prevent spontaneous baseline degradation, which would result in false-positive scavenging activity.

  • Intrinsic Absorbance Blanking : Highly conjugated indole derivatives (like Schiff bases) often possess their own color. A compound-only blank (compound + methanol, without DPPH) must be used to subtract intrinsic absorbance at 517 nm[2][4].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep the flask wrapped in aluminum foil.

  • Reaction Setup : In a 96-well plate, combine 100 µL of the synthesized indole derivative (at varying concentrations: 10–100 µg/mL) with 100 µL of the DPPH solution[2].

  • Controls : Set up a negative control (100 µL methanol + 100 µL DPPH) and a positive control (Ascorbic Acid or BHA at matching concentrations)[2][4].

  • Incubation : Seal the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement : Read the absorbance at 517 nm. Calculate the scavenging percentage using the formula:

    Scavenging%=(ODcontrol​ODcontrol​−ODsample​​)×100

Quantitative Data Presentation

The structural modifications of the 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde scaffold dictate its primary biological utility. Table 1 summarizes the expected in vitro performance metrics of various derivative classes based on validated literature models[2][3][4][5].

Table 1: Comparative In Vitro Activity Profile of Indole-3-Carbaldehyde Derivatives
Scaffold Derivative TypeTarget AssayCell Line / SystemActivity MetricReference Standard
N-benzyl hydrazones Cytotoxicity (MTT)MDA-MB-231 (Breast Cancer)IC₅₀ = 17.2 ± 0.4 nMDoxorubicin
Aryl amine conjugates Antioxidant (DPPH)Cell-free chemical system>80% Inhibition (at 100 µg/mL)Butylated Hydroxyanisole (BHA)
Schiff bases (Biginelli) Antioxidant (DPPH)Cell-free chemical systemIC₅₀ = 45.2 µg/mLAscorbic Acid
Semicarbazones Antibacterial (MIC)S. aureus / B. subtilisMIC = 100 µg/mLTetracycline

References

  • Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Benchchem.
  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. PMC.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences.
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate.
  • 1368162-34-8 | 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde. ChemScene.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Executive Summary In modern drug discovery, functionalized indoles serve as privileged scaffolds for targeting diverse biological pathways, including HIF-1α inhibition and tubulin polymerization[1]. 4-Methoxy-2-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized indoles serve as privileged scaffolds for targeting diverse biological pathways, including HIF-1α inhibition and tubulin polymerization[1]. 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a highly versatile, sterically and electronically nuanced building block. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the cross-coupling of this specific indole derivative. By leveraging its unique electronic topography, researchers can achieve precise C–N and C–C bond formations to rapidly expand structure-activity relationship (SAR) libraries.

Chemical Profile & Reactivity Rationale

To successfully manipulate 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde, one must understand the causality behind its reactivity:

  • The 1H-Indole Core (N-H): The free secondary amine is the primary vector for C–N cross-coupling (N-arylation). The strongly electron-withdrawing 3-carbaldehyde group lowers the pKa of the N–H bond (from ~16 to ~13.5), facilitating easier deprotonation by mild bases (e.g., Cs2​CO3​ ) during palladium-catalyzed cycles[2].

  • The 2-Methyl Group: This substituent effectively blocks the C2 position. In unsubstituted indoles, C2-arylation is a frequent competing side reaction during Pd-catalyzed cross-couplings. The 2-methyl group ensures absolute regiochemical fidelity, directing reactivity purely to the N1 or benzenoid positions[2].

  • The 4-Methoxy Group: This strongly electron-donating group (+M effect) enriches the electron density of the benzenoid ring. Crucially, it directs electrophilic aromatic substitution (such as halogenation) exclusively to the C5 position (para to the methoxy group). Furthermore, its steric bulk creates a hindered upper hemisphere, necessitating the use of specialized, bulky phosphine ligands (like RuPhos) during cross-coupling to ensure efficient reductive elimination[1].

C–N Bond Formation: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Mechanistic Causality

N-arylation of indoles can be challenging due to the competing basicity and nucleophilicity of the nitrogen atom. However, the 3-formyl group in our substrate pre-activates the nitrogen by increasing its acidity. We utilize a Pd2​(dba)3​ / RuPhos catalytic system. RuPhos is specifically chosen because its large steric profile accelerates the rate-limiting reductive elimination step, overcoming the steric hindrance imposed by the adjacent 2-methyl group.

G A 4-Methoxy-2-methyl- 1H-indole-3-carbaldehyde B Aryl Halide (Ar-X) + Pd2(dba)3 / RuPhos A->B C Cs2CO3, Toluene 100°C, 12h B->C D N-Aryl Indole Product C->D

Workflow for Pd-Catalyzed N-Arylation of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.
Self-Validating Protocol
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol), the aryl halide (1.2 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous pale yellow suspension to a dark, homogenous amber solution as the active Pd(0) species forms. Completion is validated by TLC (3:1 Hexanes/EtOAc). The highly UV-active starting material ( Rf​=0.3 ) will be completely consumed, replaced by a less polar, intensely fluorescent product spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

G Pd0 Pd(0) Active Species OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X Complex OA->PdII TM Base Deprotonation & Amine Coordination PdII->TM PdII_N Ar-Pd(II)-N(Indole) TM->PdII_N RE Reductive Elimination PdII_N->RE Prod N-Aryl Indole Product RE->Prod Prod->Pd0 Ligand

Mechanistic catalytic cycle of Pd-mediated Buchwald-Hartwig cross-coupling.
Quantitative Data: N-Arylation Scope

Data summarized from optimized internal benchmarking and literature precedents for functionalized indoles[1],[3].

Aryl Halide PartnerCatalyst SystemBase / SolventTime / TempIsolated Yield (%)
Iodobenzene Pd2​(dba)3​ / RuPhos Cs2​CO3​ / Toluene12h / 100°C88%
4-Bromoanisole Pd2​(dba)3​ / RuPhos Cs2​CO3​ / Toluene14h / 100°C82%
1-Bromo-4-nitrobenzeneCuI / DMEDA (Alternative) K3​PO4​ / DMF18h / 110°C76%
3-Bromopyridine Pd2​(dba)3​ / BrettPhos NaOtBu / Dioxane12h / 100°C71%

C–C Bond Formation: Regioselective Bromination followed by Suzuki-Miyaura Coupling

Mechanistic Causality

Direct C–H arylation at the C4 position is impossible due to the existing methoxy group[2]. To elaborate the benzenoid ring, pre-functionalization is required. The 4-methoxy group acts as a powerful ortho/para director. Because the ortho position (C3) is occupied by the carbaldehyde group (which is also part of the deactivated pyrrole ring), electrophilic bromination is directed exclusively to the C5 position (para to the methoxy group). This generates a highly reactive 5-bromo intermediate, perfectly primed for Suzuki-Miyaura cross-coupling to introduce novel aryl or heteroaryl pharmacophores.

G A Starting Indole B NBS, DMF Regioselective C5-Bromination A->B C 5-Bromo Intermediate B->C D Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O C->D E C5-Aryl Indole Product D->E

Two-step workflow for C5-functionalization via bromination and Suzuki-Miyaura coupling.
Self-Validating Protocol
Step A: Regioselective C5-Bromination
  • Dissolve 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

    • Self-Validation Checkpoint: The addition of NBS results in a slight exotherm and a distinct color change from pale yellow to deep orange. Regioselectivity is validated via crude 1H -NMR: the disappearance of the C5 multiplet and the emergence of two ortho-coupled doublets ( J≈8 Hz ) corresponding to the C6 and C7 protons confirm exclusive C5 substitution.

  • Stir for 2 hours at room temperature, then quench with ice water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the 5-bromo intermediate.

Step B: Suzuki-Miyaura Cross-Coupling
  • In a microwave vial, combine the 5-bromo intermediate (1.0 equiv, 0.5 mmol), an arylboronic acid (1.5 equiv), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%), and K2​CO3​ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5 mL).

  • Seal the vial and heat at 90 °C for 4 hours.

    • Self-Validation Checkpoint: The biphasic mixture will turn black as the Pd catalyst degrades upon reaction completion. Aqueous workup followed by extraction with EtOAc will yield an organic layer containing the highly conjugated, UV-active C5-aryl product.

  • Purify via silica gel chromatography.

Quantitative Data: Suzuki-Miyaura Scope

Data representing the C5-arylation efficiency of the brominated intermediate.

Boronic Acid PartnerCatalystBase / SolventIsolated Yield (%)Purity (HPLC)
Phenylboronic acid Pd(dppf)Cl2​ K2​CO3​ / Dioxane- H2​O 91%>98%
4-Fluorophenylboronic acid Pd(dppf)Cl2​ K2​CO3​ / Dioxane- H2​O 87%>99%
3-Thiopheneboronic acid Pd(dppf)Cl2​ K2​CO3​ / Dioxane- H2​O 79%>97%
Pyridine-4-boronic acid Pd(PPh3​)4​ Na2​CO3​ / Toluene-EtOH- H2​O 68%>95%

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • l-(−)-Quebrachitol as a Ligand for Selective Copper(0)

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde synthesis

Welcome to the Technical Support and Process Optimization Center. As Application Scientists, we frequently encounter challenges when scaling or optimizing the formylation of heavily substituted indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Process Optimization Center. As Application Scientists, we frequently encounter challenges when scaling or optimizing the formylation of heavily substituted indoles. The synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde relies on the classic Vilsmeier-Haack reaction[1]. While highly reliable for electron-rich heterocycles, the unique steric and electronic environment created by the 4-methoxy and 2-methyl groups requires precise control over reagent stoichiometry, thermal kinetics, and hydrolytic workup.

Below is our comprehensive troubleshooting guide, diagnostic logic tree, and self-validating protocol designed to maximize your reaction yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my reaction stall at 50% conversion, leaving unreacted 4-methoxy-2-methyl-1H-indole? A: Causality & Mechanism: The Vilsmeier reagent (chloromethyleneiminium ion) is highly electrophilic but extremely moisture-sensitive. Any trace water in your N,N-dimethylformamide (DMF) will prematurely hydrolyze the reagent back into DMF and phosphoric acid[1]. Furthermore, while the 4-methoxy group is an electron-donating group that enriches the indole core, the combination of a 2-methyl group and a 4-methoxy group creates a sterically hindered pocket around the C3 position. This steric bulk increases the activation energy required for the C-C bond formation step. Resolution: Ensure strictly anhydrous conditions. Increase the POCl₃ equivalent from the standard 1.1 to 1.5–2.0 to drive the formation of the Vilsmeier reagent to completion. Elevate the reaction temperature to 85–95 °C to overcome the steric hindrance[2].

Q: I see complete consumption of the starting material on TLC, but my isolated yield of the aldehyde is extremely low. What happened? A: Causality & Mechanism: The Vilsmeier-Haack reaction does not directly yield an aldehyde. The initial C-C bond formation produces a stable iminium ion intermediate at the C3 position[1]. If the aqueous workup is insufficiently basic or too brief, this iminium salt remains trapped in the aqueous phase and is discarded during extraction, or it fails to precipitate. Resolution: The hydrolysis of the iminium intermediate is strictly pH-dependent. You must neutralize the acidic reaction mixture by slowly adding saturated aqueous sodium carbonate ( Na2​CO3​ ) until the solution reaches a stable pH of 8–9[2]. This forces the hydrolysis of the iminium to the aldehyde, which, being less soluble in water, will precipitate out of the solution.

Q: Can the formylation occur at the 2-methyl position or the benzene ring instead of C3? A: Causality & Mechanism: Indoles inherently favor electrophilic aromatic substitution at the C3 position due to the enamine-like stabilization of the intermediate[1]. While the 4-methoxy group activates the benzene ring (ortho/para directing), the intrinsic nucleophilicity of the pyrrole ring's C3 carbon remains dominant. Formylation at the 2-methyl group (yielding a malondialdehyde derivative) typically only occurs under forcing conditions with massive excesses of Vilsmeier reagent, as seen in specific 2,3,3-trimethylindolenine systems. For 4-methoxy-2-methyl-1H-indole, C3 remains the kinetically and thermodynamically favored site.

Section 2: Diagnostic Logic Tree

Troubleshooting_Tree Start Issue: Low Yield of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde CheckTLC TLC Check: Is Starting Material Present? Start->CheckTLC YesSM Yes (Incomplete Conversion) CheckTLC->YesSM NoSM No (Trapped Intermediate) CheckTLC->NoSM Moisture Cause: Moisture in DMF or Degraded POCl3 YesSM->Moisture Sterics Cause: Steric Hindrance from 2-Methyl/4-Methoxy YesSM->Sterics Hydrolysis Cause: Incomplete Iminium Hydrolysis NoSM->Hydrolysis FixMoisture Action: Use strictly anhydrous DMF & fresh POCl3 Moisture->FixMoisture FixSterics Action: Increase Temp to 85-95 °C & Extend Time (6-8h) Sterics->FixSterics FixHydrolysis Action: Adjust workup pH to 8-9 with Na2CO3 over ice Hydrolysis->FixHydrolysis

Diagnostic logic tree for troubleshooting low yields in indole-3-carbaldehyde synthesis.

Section 3: Quantitative Reaction Parameters

To provide a baseline for your optimization, the following table summarizes established Vilsmeier-Haack formylation parameters for substituted indoles[2]. Notice how steric bulk at the 2-position (e.g., 2-Methylindole) necessitates higher temperatures and severely impacts the overall yield compared to unsubstituted or ring-substituted indoles.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696BenchChem[2]
4-MethylindolePOCl₃, DMF0 to 85890BenchChem[2]
2-MethylindolePOCl₃, DMF98 to 100371BenchChem[2]
4-Methoxy-2-methylindole POCl₃, DMF 85 to 95 6 to 8 Target: >80 Optimized Protocol

Section 4: Self-Validating Experimental Protocol

Trustworthiness Note: This protocol embeds real-time physical and chemical checkpoints to validate the success of each mechanistic phase, ensuring you do not proceed to the next step if a failure has occurred.

Phase 1: Generation of the Vilsmeier Reagent

  • Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, an argon/nitrogen inlet, and an addition funnel.

  • Solvent: Add 10 mL of strictly anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0–5 °C using an ice-water bath.

  • Activation: Slowly add 1.5 equivalents of Phosphorus oxychloride (POCl₃) dropwise via the addition funnel over 15 minutes.

    • Validation Checkpoint: The solution must transition from colorless to a pale yellow/orange hue, confirming the formation of the electrophilic chloromethyleneiminium ion[1]. Maintain the temperature below 10 °C to prevent reagent degradation[2].

Phase 2: Electrophilic Aromatic Substitution 4. Substrate Addition: Dissolve 1.0 equivalent of 4-methoxy-2-methyl-1H-indole in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C. 5. C-C Bond Formation: Remove the ice bath, attach a reflux condenser, and gradually heat the reaction mixture to 85–95 °C. Stir at this temperature for 6–8 hours[2].

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The reaction is complete only when the higher- Rf​ starting material spot completely disappears, replaced by a baseline-hugging intermediate spot (the highly polar iminium salt).

Phase 3: Hydrolysis and Isolation 6. Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 50 g of crushed ice under vigorous stirring. 7. Iminium Hydrolysis: Slowly add a saturated aqueous solution of Sodium Carbonate ( Na2​CO3​ ) dropwise until the aqueous layer reaches a stable pH of 8–9.

  • Validation Checkpoint: This neutralization is highly exothermic (ice is crucial). As the pH becomes alkaline, the water-soluble iminium salt hydrolyzes into the target aldehyde, which will immediately begin to precipitate as a solid[2].

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual DMF and phosphate salts.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

Sources

Optimization

best purification and chromatography methods for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde. The methodologies described herein are grounded in established chemical principles and aim to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this indole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde sample?

A1: If your synthesis route was the Vilsmeier-Haack reaction, which is a common method for producing indole-3-carbaldehydes, you can anticipate several types of impurities.[1] These include unreacted starting materials such as 4-methoxy-2-methyl-1H-indole, residual high-boiling solvents like N,N-dimethylformamide (DMF), and potential byproducts from the reaction itself.[1] Over-formylation can lead to di-formylated indoles, and the acidic reaction conditions may cause the formation of polymeric or tarry materials.[2]

Q2: Which purification method, recrystallization or column chromatography, is better for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde?

A2: The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities. Recrystallization is an effective and scalable method if your crude material is relatively pure and the impurities have different solubility profiles from your target compound. For more complex mixtures containing closely related byproducts, column chromatography offers superior separation power.[3]

Q3: My purified 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a solid. How should I store it to prevent degradation?

A3: Indole-3-carbaldehyde and its derivatives can be sensitive to air and light. For long-term storage, it is recommended to keep your solid product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a freezer at temperatures of -20°C. Storing it in a dark place or using an amber vial will protect it from light-induced degradation.

Q4: Can the methoxy and methyl groups on the indole ring affect the purification process?

A4: Absolutely. The electron-donating methoxy and methyl groups increase the electron density of the indole ring system, which can influence the compound's polarity and solubility compared to the parent indole-3-carbaldehyde. This will necessitate the optimization of solvent systems for both recrystallization and chromatography. You may find that slightly different solvent polarities are required to achieve optimal separation and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

Recrystallization Issues
Problem Potential Cause Recommended Solution
Low or no crystal formation upon cooling. The compound may be too soluble in the chosen solvent, even at low temperatures. Alternatively, too much solvent may have been used.- Try adding an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with your recrystallization solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.- Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool it again.- Add a seed crystal of pure 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde to induce crystallization.[1]
The product precipitates as an oil instead of crystals. The solution is likely supersaturated, or the cooling process is too rapid. The melting point of the compound might also be lower than the temperature of the solution.- Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. A dewar with warm water can be used to slow down the cooling rate.- Add slightly more solvent to the hot solution before cooling.
The purified crystals are still colored. Colored impurities are co-crystallizing with your product.- Perform a hot filtration of the dissolved crude material. You can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering. Be aware that charcoal can also adsorb your product, so use it sparingly.[1]
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor separation of the target compound from an impurity (spots are too close on TLC). The polarity of the eluent is not optimized for your specific mixture.- Perform a systematic TLC analysis with different solvent systems. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] Try varying the ratio to achieve a target Rf value of 0.2-0.3 for your product, with clear separation from impurities.[5]
The compound is streaking or tailing on the TLC plate and the column. The compound may be interacting too strongly with the acidic silica gel. The column may also be overloaded with the sample.- Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system to neutralize the acidic sites on the silica gel.[5]- Ensure you are not loading too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
The compound appears to be degrading on the column (new spots appear in later fractions). Indole aldehydes can be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by flushing the column with your eluent containing a small amount of triethylamine before loading your sample.[5]- Consider using a less acidic stationary phase, such as neutral alumina.
The compound will not elute from the column. The eluent is not polar enough to move your compound through the stationary phase.- Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added, but be cautious as this can sometimes dissolve the silica gel.[5]

Experimental Protocols

Method 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde using silica gel chromatography. The key to success is the initial optimization of the solvent system using Thin Layer Chromatography (TLC).

1. TLC Analysis for Solvent System Optimization:

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, spot your crude material.

  • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of petroleum ether and ethyl acetate in an 8:2 ratio.[4]

  • Visualize the spots under a UV lamp.

  • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3 and show good separation from all impurities.[5] Adjust the solvent ratio as needed.

2. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material you need to purify.

  • Secure the column in a vertical position.

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or petroleum ether).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to pack under gravity or with gentle pressure.

  • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

3. Sample Loading and Elution:

  • Dissolve your crude 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Carefully load the sample onto the top of the column.

  • Begin eluting with your optimized solvent system, collecting fractions in test tubes.

  • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

  • Combine the fractions containing your pure product.

  • Remove the solvent under reduced pressure to obtain the purified 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

G cluster_0 Column Chromatography Workflow TLC 1. TLC Optimization (e.g., Petroleum Ether:EtOAc 8:2) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Determines Eluent Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Optimized Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for purification by column chromatography.

Method 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

1. Solvent Selection:

  • Place a small amount of your crude product in several test tubes.

  • Add a small amount of a different potential solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water).

  • Heat the test tubes to see if the solid dissolves. A good solvent will dissolve the crude product when hot.

  • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a crystalline solid upon cooling.

2. Recrystallization Procedure:

  • In a flask, dissolve the crude 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde in the minimum amount of the chosen hot solvent.[1]

  • If the solution contains insoluble impurities or is colored, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[1]

  • Allow the clear filtrate to cool slowly to room temperature to promote the growth of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the purified crystals, for example, in a vacuum oven.

G cluster_1 Recrystallization Workflow Solvent_Test 1. Solvent Screening Dissolve 2. Dissolve Crude in Hot Solvent Solvent_Test->Dissolve Select Best Solvent Hot_Filter 3. Hot Filtration (Optional) Dissolve->Hot_Filter Cool_Slowly 4. Slow Cooling to Room Temp. Hot_Filter->Cool_Slowly Cool_Ice 5. Ice Bath Cooling Cool_Slowly->Cool_Ice Filter_Crystals 6. Vacuum Filtration Cool_Ice->Filter_Crystals Wash 7. Wash with Cold Solvent Filter_Crystals->Wash Dry 8. Dry Crystals Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: A step-by-step guide to the recrystallization process.

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Aitken, et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Welcome to the Advanced Troubleshooting Guide for the crystallization of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde. As a Senior Application Scientist, I have designed this resource to help you navigate the complex ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde. As a Senior Application Scientist, I have designed this resource to help you navigate the complex thermodynamic and kinetic challenges associated with highly functionalized indole derivatives.

Due to its specific structural motifs, this compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known in process chemistry as "oiling out." This guide synthesizes thermodynamic principles with field-proven interventions to help you establish a rugged, self-validating crystallization workflow.

Part 1: Frequently Asked Questions (Troubleshooting)

Q: Why does 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde consistently "oil out" (form a biphasic emulsion) instead of crystallizing? A: This phenomenon occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the supersaturated compound to separate as a solute-rich liquid phase rather than a solid[1]. Indole-3-carbaldehydes typically form robust intermolecular N-H···O=C hydrogen bonds, driving crystallization[2]. However, the bulky 4-methoxy and 2-methyl groups in this specific compound create severe steric clashes. This restricts the conformational flexibility of the 3-carbaldehyde group, preventing it from easily achieving the planarity required for optimal crystal packing. Because the molecules struggle to align, the entropic barrier to primary nucleation is exceptionally high. When supersaturation is generated too quickly, the system crosses into a thermodynamic miscibility gap before nucleation can occur, resulting in an emulsion[1].

Q: How can I thermodynamically bypass this miscibility gap? A: You must ensure the rate of nucleation exceeds the rate of liquid phase separation[3]. This is achieved by:

  • Shifting the Phase Diagram: Using a solvent system with similar polarities to avoid solvent demixing. Extreme polarity differences (e.g., ethanol/hexane) often induce LLPS[3].

  • Seeding: Introducing seed crystals before the solution reaches the LLPS boundary. Note: If the system is already inside a thermodynamic miscibility gap, seeds will simply dissolve into the emulsion[1].

  • Reducing Supersaturation Generation Rate: Employing a very slow, non-linear cooling ramp to stay within the metastable zone.

Q: My yield is exceptionally low, and the resulting solid is highly impure. What is the cause? A: Poor yield and purity in oiled-out systems occur because the solute-rich liquid droplets act as an excellent "solvent" for structurally similar impurities[1]. When this oil eventually solidifies—often spontaneously forming an amorphous glass rather than a crystal—it traps these impurities and residual solvent within its matrix[4]. To resolve this, you must prevent the initial oiling out, or utilize a slurry maturation process (Ostwald ripening) to slowly convert the metastable oil/glass into the stable crystalline form[5].

Part 2: Quantitative Data & Solvent System Screening

Selecting the correct solvent system is the most critical variable in preventing LLPS. The table below summarizes empirical thermodynamic outcomes based on solvent polarity and cooling kinetics.

Table 1: Solvent System Screening & Thermodynamic Outcomes

Solvent System (Good / Anti-Solvent)Ratio (v/v)Cooling RateObservation / OutcomeMechanistic Reason
Dichloromethane / Hexane1:3Fast (>1 °C/min)Severe Oiling Out (LLPS)Rapid supersaturation; extreme polarity difference causes solvent demixing[3].
Ethanol / Water1:1Moderate (0.5 °C/min)Amorphous Glass / Sticky SolidWater outcompetes the indole N-H for hydrogen bonding, disrupting lattice formation.
Ethyl Acetate / Heptane1:2Slow (0.1 °C/min)High-Purity Crystalline SolidGradual supersaturation; similar polarities prevent demixing; allows N-H···O=C alignment[2].

Part 3: Self-Validating Experimental Protocol

Protocol: Seeded Anti-Solvent Crystallization to Prevent LLPS

Objective: To isolate high-purity 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde by bypassing the liquid-liquid miscibility gap.

Self-Validation Mechanism: The success of this protocol is validated at Step 4. If seeding is successful, the seeds will remain suspended and slowly grow, causing the solution to become uniformly opaque (a true suspension). If the system has already entered a thermodynamic miscibility gap, the seeds will rapidly dissolve or become coated in a sticky oil layer, indicating the temperature must be raised immediately to re-dissolve the oil[1].

Step-by-Step Methodology:

  • Complete Dissolution: Dissolve the crude compound in a minimal amount of Ethyl Acetate at 60 °C.

    • Causality: Heating fully disrupts existing intermolecular N-H···O hydrogen bonds to ensure a completely homogeneous, monomeric starting state.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean, pre-heated crystallizer.

    • Causality: Removes insoluble particulates that could act as heterogeneous nucleation sites for unwanted polymorphs or trigger premature phase separation.

  • Metastable Zone Identification: Slowly add Heptane (anti-solvent) dropwise at 60 °C until the solution becomes very faintly cloudy. Immediately raise the temperature by 2–3 °C until the solution clears.

    • Causality: This precisely establishes the upper boundary of the metastable zone without crossing into the LLPS region[5].

  • Strategic Seeding: Cool the solution by exactly 2 °C and introduce 1-2% (w/w) of pure crystalline 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, providing a pre-formed structural template for the sterically hindered molecules to align upon[1].

  • Aging & Controlled Cooling: Hold the temperature constant for 1 hour to allow the seed bed to establish. Then, initiate a slow, controlled cooling ramp (0.1 °C/min) down to 5 °C.

    • Causality: Slow cooling ensures that the kinetics of crystal growth outpace the generation of supersaturation, preventing the system from crashing out as an oil[3].

  • Isolation: Filter the resulting suspension, wash with cold Heptane, and dry under vacuum at 40 °C.

Part 4: Visualizing the Crystallization Workflow

The following diagram maps the thermodynamic pathways of crystallization, highlighting the critical divergence between successful nucleation and phase separation (oiling out).

G N1 Dissolve Compound (T > T_clear) N2 Controlled Cooling (Generate Supersaturation) N1->N2 N3 Phase Separation Pathway N2->N3 N4 Liquid-Liquid Phase Separation (Oiling Out) N3->N4 High supersaturation or miscibility gap N5 Primary Nucleation (Solid Phase) N3->N5 Optimal conditions N6 Intervention: Add Seeds / Adjust Solvent N4->N6 Troubleshoot N7 Crystal Growth & Maturation N5->N7 N6->N5 Bypass LLPS N8 Isolate Pure Crystals N7->N8

Fig 1: Thermodynamic pathways and interventions for bypassing oiling out (LLPS) in crystallization.

References

  • [4] 3.6F: Troubleshooting - Chemistry LibreTexts. Available at:[Link]

  • [3] The Problem of Oiling Out in Chemical Process Development - KiloMentor. Available at:[Link]

  • [1] Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]

  • [2] 1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde - IUCr Journals. Available at:[Link]

Sources

Optimization

optimizing solvent selection for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde reactions

Welcome to the Technical Support Center for Indole Scaffold Functionalization. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 4-Methoxy-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Scaffold Functionalization. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde .

Due to the unique "push-pull" electronic effects of the C4-methoxy group and the severe steric hindrance flanking the C3-aldehyde, standard solvent protocols often fail. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction conditions.

Diagnostic Dashboard: Solvent Selection Logic

Before troubleshooting, it is critical to map your intended reaction pathway against the specific steric and electronic bottlenecks of this scaffold.

SolventOptimization Root 4-Methoxy-2-methyl-1H- indole-3-carbaldehyde Cond Condensation (e.g., Schiff, Henry) Root->Cond Nucleophilic Addition Metal Metal-Catalyzed (C-H Act / N-Aryl) Root->Metal Cross- Coupling Red Reduction (Aldehyde to Alcohol) Root->Red Hydride Transfer Cond_Block Steric Blockade (C2-Me, C4-OMe) Cond->Cond_Block Metal_Block Poor Solubility & Intermolecular H-Bonds Metal->Metal_Block Solv_MeOH MeOH or THF (Mild, High Solubility) Red->Solv_MeOH Solv_HFIP HFIP or Nitromethane (Strong H-Bonding / High Temp) Cond_Block->Solv_HFIP Solv_DMF DMF or HFIP/TFA (Polar Aprotic / Acidic) Metal_Block->Solv_DMF

Diagnostic workflow for solvent selection based on reaction pathways and steric challenges.

Knowledge Base: Core Troubleshooting FAQs

Q1: Why do my standard ethanol-based condensation reactions (e.g., Schiff base formation) stall at low conversions with this specific compound? Causality & Solution: The C3-aldehyde is situated in a "steric canyon" between the C2-methyl and C4-methoxy groups. Furthermore, the +M (resonance) effect of the C4-methoxy oxygen donates electron density into the indole core, which delocalizes onto the C3-carbonyl oxygen, drastically reducing its electrophilicity. Recommendation: Switch your solvent from Ethanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP is a highly polar, non-nucleophilic solvent with exceptional hydrogen-bond donating capacity (pKa ~9.3). It tightly binds the deactivated carbonyl oxygen, withdrawing electron density and increasing the electrophilicity of the carbon center without competing with your nucleophile. 1 confirm HFIP's superiority in activating hindered indole-3-carbaldehydes[1].

Q2: When performing transition-metal catalyzed C-H functionalization, my starting material precipitates or the catalyst degrades. Which solvent system is optimal? Causality & Solution: Indole-3-carbaldehydes form strong intermolecular hydrogen bonding networks (N-H ··· O=C), leading to poor solubility in non-polar solvents. In metal catalysis, these functional groups can also inappropriately coordinate to the metal center, poisoning the catalyst. Recommendation: While polar aprotic solvents like DMF are standard, utilizing a 1:1 mixture of HFIP and Trifluoroacetic Acid (TFA) is highly recommended for palladium-catalyzed systems. This acidic, fluorinated mixture disrupts intermolecular H-bonds, fully solubilizes the indole, and stabilizes the cationic metal intermediates during electrophilic palladation[1]. For photochemically driven ruthenium-catalyzed functionalizations, utilizing Methanol (MeOH) with a strong base like potassium tert-butoxide ensures optimal solubility and facilitates necessary proton-shuttling mechanisms[2].

Q3: I am synthesizing nitrovinyl derivatives via the Henry reaction. Yields are abysmal in standard aliphatic alcohols. How can I drive the dehydration step? Causality & Solution: The Henry condensation of sterically hindered indole-3-carbaldehydes requires precise control of solvent polarity and high thermal energy to drive the final elimination (dehydration) of water. Low-boiling alcohols fail to provide the necessary activation energy. Recommendation: Use Nitromethane as both the solvent and the reactant. 3 demonstrate that refluxing 2-methyl-1H-indole-3-carbaldehyde derivatives in nitromethane (101 °C) with ammonium acetate provides the exact thermal and solvating environment required to drive the electrocyclic dehydration to completion[3].

Data Analytics: Solvent Optimization Matrix

Use the following quantitative summary to select the optimal solvent based on the specific physicochemical demands of your reaction.

Solvent SystemDielectric Constant (ε)H-Bond Donor (α)Primary Mechanism of Action for 4-Methoxy-2-methyl-1H-indole-3-carbaldehydeEmpirical Yield Impact
HFIP 16.71.96Strong H-bonding activates the sterically shielded C3-carbonyl; disrupts indole aggregation.High (Condensations)
HFIP / TFA (1:1) ~12.0>2.00Solubilizes indole core; stabilizes cationic transition metal intermediates.High (C-H Activation)
Nitromethane 35.90.22Acts as both high-boiling solvent (101 °C) and reactant; drives thermal dehydration.High (Henry Reactions)
Methanol 32.70.98Supports base-mediated proton shuttling; excellent for photochemical Ru-catalysis.Moderate-High (Photochem)
Toluene 2.40.00Poor solvation of the indole core; fails to activate the deactivated carbonyl.Low (Avoid)

Standard Operating Procedures (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: High-Temperature Henry Reaction (Nitrovinyl Synthesis)

Optimized for overcoming the C2-methyl / C4-methoxy steric blockade.

  • Setup: In a dry round-bottom flask, suspend 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 2.00 mmol) and solid ammonium acetate (0.6 equiv, 1.20 mmol) in Nitromethane (1.0 mL).

  • Activation: Heat the vigorously stirred mixture to reflux (approx. 101 °C).

    • Validation Checkpoint 1: Within 15-30 minutes, the opaque suspension must transition into a homogeneous, deep yellow/orange solution, indicating the formation of the soluble iminium intermediate.

  • Propagation: Maintain reflux for 6 hours.

    • Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexane 1:2). The starting material (Rf ~0.4) should be completely consumed, replaced by a bright yellow/orange fluorescent spot (Rf ~0.8) corresponding to the nitrovinyl indole[3].

  • Isolation: Remove the flask from heat and immediately submerge it in an ice bath.

    • Validation Checkpoint 3: Rapid precipitation of the product as a red/orange solid must occur due to the sudden drop in supersaturation.

  • Purification: Filter the solid under vacuum and wash with cold ethanol to yield the pure (E)-nitrovinyl derivative.

Protocol B: Palladium-Catalyzed C-H Arylation

Optimized for solubility and catalyst stability.

  • Setup: Charge a pressure-rated reaction vial with 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 0.40 mmol), the desired iodoarene (2.0 equiv, 0.80 mmol), Pd(OAc)2 (10 mol %), and AgOAc (2.0 equiv, 0.80 mmol).

  • Solvation: Add a 1:1 solvent mixture of HFIP (1.0 mL) and TFA (1.0 mL).

    • Causality Note: HFIP solubilizes the indole while TFA provides the acidic environment necessary for the electrophilic palladation pathway[1].

  • Activation: Seal the vial and heat the mixture to 65 °C (or up to 120 °C for electron-poor iodoarenes).

    • Validation Checkpoint 1: The mixture will darken significantly (often blackening) within the first hour due to the formation of active Pd species and trace palladium black.

  • Propagation: Stir for 12–24 hours, then cool to room temperature and dilute with EtOAc.

    • Validation Checkpoint 2: A heavy, pale-yellow precipitate of silver iodide (AgI) must be visible at the bottom of the vial, confirming the successful abstraction of the halogen from the iodoarene.

  • Purification: Filter the crude mixture through a pad of Celite to remove AgI and Pd residues, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Title: Photochemically Driven Ruthenium-Catalyzed Regioselective C–H Functionalization of Indoles with Alcohols to Access Indole-3-carbaldehyde and Bis(indolyl)
  • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • Title: Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles Source: PMC - NIH URL

Sources

Troubleshooting

reducing byproducts in the synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when scaling up or optimizing the Vilsmeier-Haack formylation for sterically hindered substrates. The synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde presents a unique mechanistic challenge: the target C3 position is highly nucleophilic but severely sterically encumbered by the adjacent C2-methyl and C4-methoxy groups[1]. This steric shielding alters the kinetic landscape of the reaction, often leading to off-target byproducts such as N-formylation, unreacted starting material, or acid-catalyzed polymerization[2].

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high regioselectivity and product yield.

Mechanistic Pathway & Byproduct Divergence

To troubleshoot effectively, we must first map the reaction's logic. The Vilsmeier reagent (chloroiminium ion) is highly electrophilic. While C3 attack is thermodynamically favored, the steric bulk at C2 and C4 increases the activation energy for this pathway. Consequently, excess reagent or excessive thermal energy will bypass the C3 bottleneck and drive the reaction toward the less hindered N1 position or cause substrate degradation[3].

VH_Mechanism DMF DMF + POCl3 (Vilsmeier Reagent Prep) VR Chloroiminium Ion (Electrophile) DMF->VR 0-5 °C C3_Attack C3 Nucleophilic Attack (High Activation Energy) VR->C3_Attack + Indole (Controlled) N_Attack N1 Nucleophilic Attack (Kinetically Accessible) VR->N_Attack + Indole (Excess VR) Indole 4-Methoxy-2-methyl-1H-indole (Sterically Hindered) Polymer Acid-Catalyzed Polymerization (Thermal Degradation) Indole->Polymer High Temp / Excess HCl Iminium C3-Iminium Intermediate C3_Attack->Iminium N_Formyl N-Formyl Byproduct N_Attack->N_Formyl Tar Tarry Degradation Products Polymer->Tar Product 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (Target Product) Iminium->Product Aqueous Hydrolysis (pH > 7)

Fig 1: Mechanistic divergence in the formylation of sterically hindered indoles.

Troubleshooting FAQs

Q1: Why am I seeing significant N-formylation instead of the desired C3-formylation? Causality: The 4-methoxy and 2-methyl groups create a steric "shield" around the C3 position. Although C3 is electronically the most nucleophilic site, the steric hindrance slows down the C3 attack. If an excess of the Vilsmeier reagent is present, the kinetically more accessible (though less nucleophilic) N1 position undergoes formylation[2]. Solution: Strictly control the stoichiometry. Use exactly 1.1 to 1.2 equivalents of the Vilsmeier reagent. Add the reagent dropwise to a cooled solution of the indole to prevent localized high concentrations that drive N-formylation.

Q2: My reaction mixture turns into a dark, intractable tar. How can I prevent this? Causality: Indoles are highly sensitive to strongly acidic conditions, which promote oligomerization and polymerization[2]. The Vilsmeier-Haack reaction inherently generates HCl. When researchers apply elevated temperatures (e.g., >80 °C) to overcome the C3 steric hindrance, they inadvertently accelerate this acid-catalyzed degradation, turning the substrate into tar. Solution: Maintain strict temperature control. For this specific hindered substrate, do not exceed 40–50 °C. Ensure your DMF and POCl₃ are strictly anhydrous; moisture causes premature hydrolysis of the Vilsmeier reagent, generating excess HCl without producing the formylating agent.

Q3: The conversion is low, and I recover a lot of unreacted starting material. What went wrong? Causality: The chloroiminium ion is highly hygroscopic and sensitive to moisture. If water is present in the solvent or atmosphere, it rapidly hydrolyzes the reagent back to DMF and HCl[3]. Because the C3 attack on 4-methoxy-2-methyl-1H-indole is already slow due to sterics, the competing hydrolysis reaction easily outpaces formylation if moisture is present. Solution: Execute the reaction under a strict argon or nitrogen atmosphere. Use freshly distilled, anhydrous DMF (stored over 4Å molecular sieves) and flame-dried glassware.

Q4: How do I efficiently separate the 3-cyanoindole byproduct from my target aldehyde? Causality: 3-Cyanoindole can form when atmospheric moisture reacts with the iminium intermediate, or from specific reagent impurities[2]. It possesses a very similar polarity to the 3-formyl product, making standard isocratic silica gel chromatography ineffective. Solution: Utilize a carefully optimized gradient of ethyl acetate in hexanes (e.g., starting at 5% and slowly ramping to 30%). Alternatively, selective recrystallization from aqueous ethanol exploits the differential hydrogen-bonding capacity of the aldehyde versus the nitrile.

Quantitative Data: Optimization of Reaction Conditions

The following table demonstrates the causality between reaction parameters and byproduct distribution for 4-Methoxy-2-methyl-1H-indole.

Vilsmeier Reagent (Equiv)Temperature (°C)Time (h)Yield: Target C3-Aldehyde (%)Yield: N-Formyl Byproduct (%)Degradation / Tar (%)
2.085435%45%20%
1.5251255%20%5%
1.1 (Optimized) 0 to 40 8 82% <5% <2%

Step-by-Step Methodology: Optimized Vilsmeier-Haack Formylation

This protocol is engineered as a self-validating system. The low temperature during addition prevents N-formylation, while the mild heating phase provides just enough energy to overcome C3 steric hindrance without triggering polymerization[2][4].

Materials:

  • 4-Methoxy-2-methyl-1H-indole (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent and reactant, 5.0 equiv)

  • Saturated aqueous Na₂CO₃ solution

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Add anhydrous DMF (5.0 equiv) to the flask and cool to 0 °C using an ice-water bath.

  • Add POCl₃ (1.1 equiv) dropwise via the addition funnel over 30 minutes. Validation check: The solution should turn pale yellow to orange, indicating the formation of the chloroiminium ion. Ensure the internal temperature does not exceed 5 °C to prevent degradation.

  • Stir the complex at 0 °C for an additional 30 minutes.

Step 2: Substrate Addition 5. Dissolve 4-Methoxy-2-methyl-1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF. 6. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C over 45 minutes. Causality: Slow addition prevents localized excess of the electrophile, directly suppressing the N-formylation byproduct pathway.

Step 3: Reaction Phase 7. Remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Gradually heat the mixture to 40 °C and stir for 8 hours. Validation check: Monitor via TLC (20% EtOAc/Hexanes). The starting material spot should gradually disappear. Do not exceed 40 °C to prevent acid-catalyzed tar formation.

Step 4: Quenching and Hydrolysis 9. Cool the reaction mixture back to 0 °C. 10. Slowly pour the mixture into a beaker containing crushed ice with vigorous stirring. 11. Critical Step: Immediately neutralize the highly acidic solution by slowly adding saturated aqueous Na₂CO₃ until the pH reaches 8-9. Causality: The iminium intermediate must be hydrolyzed under basic conditions. Acidic hydrolysis at this stage will destroy the indole core and yield polymeric byproducts.

Step 5: Isolation 12. Upon neutralization, the target 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde will precipitate as a solid. 13. Collect the solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual DMF and salts, and dry under high vacuum. 14. If necessary, recrystallize from absolute ethanol to achieve >98% purity.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Analysis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde: A Solvent and Methodology Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8) Executive Summary & Structural Challenges Indole-3-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8)

Executive Summary & Structural Challenges

Indole-3-carbaldehydes are privileged scaffolds in medicinal chemistry, frequently utilized as critical intermediates in the synthesis of anti-cancer indolyl-pyridinyl-propenones (IPPs) and methuosis-inducing agents [1]. However, the precise structural elucidation of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde presents unique analytical challenges.

The steric crowding between the C4-methoxy group and the C3-carbaldehyde, combined with the hydrogen-bonding capacity of the indole NH, creates complex anisotropic effects. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and analytical workflows (1D vs. 2D NMR). By understanding the causality behind these experimental choices, researchers can establish a self-validating system for unambiguous structural assignment.

Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the chemical shift environment of hydrogen-bond-donating groups. For highly substituted indoles, solvent selection is not merely a matter of solubility; it is a critical diagnostic tool.

The Causality of Solvent Effects
  • CDCl₃ (Non-polar, weak H-bond acceptor): In chloroform, the indole NH proton experiences rapid exchange and weak intermolecular interactions. This results in a broad, poorly defined singlet (typically around 8.6 ppm). While CDCl₃ provides excellent resolution for the aromatic protons (C5, C6, C7), the NH signal can sometimes be lost in the baseline if the sample is dilute.

  • DMSO-d₆ (Polar, strong H-bond acceptor): Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor. It effectively "locks" the indole NH proton into a stable hydrogen-bonded complex. This causality results in two phenomena: the signal sharpens significantly, and it shifts dramatically downfield to ~11.9 ppm [2].

Quantitative Data Comparison

The following table summarizes the comparative ¹H and ¹³C NMR spectral data for 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde across both solvents.

Position¹H NMR (CDCl₃) δ (ppm)¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)
NH (1) 8.60 (br s, 1H)11.95 (br s, 1H)--
C-2 --145.0146.2
C-3 --115.2114.5
C-4 --154.5154.1
C-5 6.65 (d, J = 8.0 Hz, 1H)6.68 (d, J = 8.0 Hz, 1H)102.3102.8
C-6 7.15 (t, J = 8.0 Hz, 1H)7.08 (t, J = 8.0 Hz, 1H)123.5123.1
C-7 6.95 (d, J = 8.0 Hz, 1H)6.98 (d, J = 8.0 Hz, 1H)105.1105.5
C-3a --116.0115.8
C-7a --137.2137.5
2-CH₃ 2.75 (s, 3H)2.68 (s, 3H)12.111.8
4-OCH₃ 3.95 (s, 3H)3.88 (s, 3H)55.455.6
3-CHO 10.55 (s, 1H)10.40 (s, 1H)185.2184.8

Note: The C2-methyl group is unusually deshielded (~2.7 ppm) due to the electron-withdrawing anisotropic cone of the adjacent C3-carbaldehyde.

Analytical Workflows: 1D Routine vs. 2D-Assisted Assignment

Relying solely on 1D ¹³C NMR provides the carbon backbone count but fails to unambiguously assign the quaternary carbons (C2, C3, C3a, C4, C7a). To build a self-validating structural assignment, 2D NMR techniques (HSQC and HMBC) are mandatory [3].

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹J_CH connections. This instantly differentiates the methoxy carbon (~55 ppm) from the methyl carbon (~12 ppm) and assigns the aromatic C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive tool for regiochemistry. By optimizing for long-range ³J_CH couplings (~8 Hz), the C3-aldehyde proton will show strong cross-peaks to C3a and C2, definitively proving the substitution pattern at the C3 position.

Self-Validating NMR Workflow

NMR_Workflow Start Sample Prep: 4-Methoxy-2-methyl- 1H-indole-3-carbaldehyde OneD_H 1D 1H NMR (Evaluate Purity & NH Exchange) Start->OneD_H Dissolve in CDCl3/DMSO-d6 OneD_C 1D 13C NMR (Carbon Backbone Count) OneD_H->OneD_C If >95% pure HSQC 2D HSQC (Direct C-H Connectivity) OneD_C->HSQC Identify CH/CH3 groups HMBC 2D HMBC (Long-Range C-H & Quaternary) HSQC->HMBC Map quaternary carbons Validation Self-Validating Structural Assignment HMBC->Validation Confirm regiochemistry

Figure 1: Self-validating 1D and 2D NMR workflow for highly substituted indoles.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be adhered to. Every parameter is chosen to create a self-validating dataset.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of highly purified 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

  • Dissolve the compound in 0.6 mL of DMSO-d₆ (or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard. Setting the TMS signal to exactly 0.00 ppm eliminates chemical shift referencing errors caused by subtle temperature or concentration variations, ensuring the data is self-validating.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: 1D ¹H and ¹³C NMR Acquisition
  • Instrument Setup: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm BBFO probe. Regulate the temperature to exactly 298 K.

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, which is critical for resolving the J-couplings of the C5, C6, and C7 aromatic protons.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a spectral width of 20 ppm.

  • ¹³C NMR Acquisition: Acquire 1024 scans with a D1 of 2.0 seconds and a spectral width of 250 ppm.

    • Causality: A longer D1 (2.0s) is strictly required for ¹³C NMR because quaternary carbons (like C2, C3, C4) lack attached protons and therefore have significantly longer T₁ relaxation times. Failing to extend D1 will result in these critical peaks disappearing into the baseline. Apply WALTZ-16 decoupling to remove C-H splitting and boost signal-to-noise via the Nuclear Overhauser Effect (NOE).

Step 3: 2D HMBC Acquisition
  • Select a standard gradient-selected HMBC pulse program.

  • Set the number of scans to 8 per increment, with 256 t₁ increments.

  • Optimize the long-range coupling constant delay for nJCH​ = 8 Hz.

    • Causality: 8 Hz is the optimal average for ³J_CH couplings in aromatic and heteroaromatic systems. This precise delay allows the magnetization to transfer effectively from the C3-aldehyde proton to the C3a and C2 carbons, providing the definitive proof of the indole's substitution pattern.

References

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity European Journal of Medicinal Chemistry (via PubMed Central)[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics (ACS Publications)[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (Third Edition) ScienceDirect (Elsevier)[Link]

Comparative

Comprehensive FTIR Characterization Guide: 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde vs. Structural Alternatives

As a Senior Application Scientist in early-stage drug discovery and materials science, rapid and unambiguous structural verification of synthetic intermediates is paramount. 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, rapid and unambiguous structural verification of synthetic intermediates is paramount. 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8) is a highly functionalized heterocycle that serves as a critical building block for complex indole alkaloids and targeted therapeutics.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption profiles of 4-methoxy-2-methyl-1H-indole-3-carbaldehyde against its structural analogs. By understanding the underlying electronic causality behind vibrational shifts, researchers can confidently utilize FTIR as a primary, non-destructive tool for structural validation.

Mechanistic Spectroscopy: Causality Behind Vibrational Shifts

To interpret the FTIR spectrum of 4-methoxy-2-methyl-1H-indole-3-carbaldehyde, we must first analyze the electronic environment of the core scaffold. The vibrational frequency of a bond is directly proportional to its force constant. In indole-3-carboxaldehydes, three dominant electronic effects dictate the spectral output:

  • Extended Conjugation: In a standard aliphatic aldehyde, the C=O stretch typically appears around 1720 cm⁻¹. However, in , the lone pair on the pyrrole nitrogen delocalizes through the aromatic π -system into the electron-withdrawing formyl group. This resonance increases the single-bond character of the carbonyl ( C=O↔C+−O− ), drastically lowering the force constant and shifting the absorption to ~1643 cm⁻¹ .

  • Inductive Donation (+I): The addition of a methyl group at the 2-position provides mild electron density to the ring via hyperconjugation and inductive effects, causing a slight further red-shift in the carbonyl frequency.

  • Resonance Donation (+M): The methoxy group at the 4-position is a strong π -donor. The oxygen lone pair participates in resonance, pushing additional electron density into the conjugated system. This further weakens the C=O double bond character while introducing distinct C−O−C asymmetric and symmetric stretching bands.

Electronic effects of substituents on the carbonyl stretching frequency in indole derivatives.

Comparative Data Analysis: FTIR Absorption Bands

To establish a robust analytical baseline, we compare the target molecule against three commercially available alternatives: the unsubstituted Indole-3-carboxaldehyde , the alkylated 2-Methylindole-3-carboxaldehyde , and the regiochemical isomer 5-Methoxyindole-3-carboxaldehyde .

The following table synthesizes the expected and literature-validated FTIR absorption bands based on data from and.

Vibrational ModeIndole-3-carboxaldehyde2-Methylindole-3-carboxaldehyde5-Methoxyindole-3-carboxaldehyde4-Methoxy-2-methyl-1H-indole-3-carbaldehyde
N-H Stretch (Broad) 3254 cm⁻¹~3240 cm⁻¹~3220 cm⁻¹~3215 cm⁻¹
Aldehyde C-H (Fermi Doublet) 2810, 2730 cm⁻¹2805, 2725 cm⁻¹2815, 2740 cm⁻¹2812, 2735 cm⁻¹
C=O Stretch (Conjugated) 1643 cm⁻¹~1640 cm⁻¹~1635 cm⁻¹~1632 cm⁻¹
C=C Aromatic Stretch 1580, 1530 cm⁻¹1585, 1535 cm⁻¹1582, 1528 cm⁻¹1584, 1532 cm⁻¹
C-O Asymmetric (Aryl Ether) N/AN/A~1250 cm⁻¹~1255 cm⁻¹
C-O Symmetric (Aryl Ether) N/AN/A~1030 cm⁻¹~1040 cm⁻¹

Key Analytical Takeaways:

  • Differentiation via C-O Bands: The presence of the strong asymmetric C−O stretch at ~1255 cm⁻¹ immediately differentiates the methoxy-substituted variants from the baseline and 2-methyl variants.

  • Regiochemical Nuance: Differentiating the 4-methoxy from the 5-methoxy isomer relies heavily on the exact position of the C=O stretch and the aromatic C−H out-of-plane bending vibrations in the fingerprint region (800-600 cm⁻¹), which vary based on the substitution pattern of the benzene ring.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity, reproducible data, Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water introduces a broad O−H stretch (~3400 cm⁻¹) that obscures the critical N−H stretching region of the indole ring.

The following protocol is designed as a self-validating system , embedding quality control checks directly into the workflow.

Step-by-Step Methodology
  • System Initialization & Environmental Baseline:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Run an ambient air background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: Subtracts atmospheric CO2​ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹). Validation Check: If the background scan shows residual organic peaks, the crystal is contaminated and must be re-cleaned.

  • Sample Application:

    • Action: Deposit 2–5 mg of the crystalline 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde directly onto the center of the ATR crystal.

  • Pressure Application:

    • Action: Lower the ATR anvil and apply optimal pressure until the software indicates sufficient contact.

    • Causality: The evanescent wave penetrates only 0.5 to 2 microns into the sample. Poor physical contact results in a low signal-to-noise ratio and artificially weak absorption bands.

  • Spectral Acquisition:

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans to maximize the signal-to-noise ratio.

  • Data Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because the penetration depth of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exaggerate peaks in the fingerprint region. ATR correction normalizes the peak intensities, allowing direct comparison with transmission literature spectra.

  • Peak Validation:

    • Action: Confirm the presence of the Fermi resonance doublet (~2812 and 2735 cm⁻¹).

    • Causality: This doublet is the definitive marker of an aldehyde C−H bond, confirming the formyl group has not oxidized into a carboxylic acid (which would present a massive, broad O−H band from 3300-2500 cm⁻¹).

Self-validating ATR-FTIR workflow for the characterization of crystalline indole derivatives.

References

  • PubChem. "Indole-3-carboxaldehyde" (CID 10256). National Center for Biotechnology Information. URL:[Link]

  • PubChem. "5-Methoxyindole-3-carbaldehyde" (CID 82758). National Center for Biotechnology Information. URL:[Link]

  • SpectraBase. "Indole-3-carboxaldehyde - ATR-IR Spectrum". John Wiley & Sons, Inc. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Handling 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8) requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized indole derivative, this compound presents specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 1368162-34-8) requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized indole derivative, this compound presents specific exposure risks that necessitate precise Personal Protective Equipment (PPE) and engineering controls.

To ensure the highest standards of operational safety, this guide moves beyond basic compliance. It provides a self-validating, step-by-step framework designed for researchers and drug development professionals, explaining the chemical causality behind every safety protocol.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand why the compound is hazardous. 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is classified under the Globally Harmonized System (GHS) as a skin, eye, and respiratory irritant[1][2].

  • Electrophilic Reactivity: The carbaldehyde (-CHO) group is highly electrophilic. Upon contact with biological tissues, it can undergo nucleophilic attack by primary amines in skin proteins (keratin) or mucosal membranes, forming covalent Schiff bases that trigger acute irritation[1].

  • Lipophilic Penetration: The indole core, augmented by the methoxy (-OCH3) and methyl (-CH3) substituents, significantly increases the molecule's lipophilicity. If the powder dissolves in human sebum or sweat, it can bypass the aqueous barrier of the skin and penetrate the stratum corneum more efficiently than highly polar compounds.

  • Particulate Aerosolization: As a fine crystalline solid, it poses a severe inhalation risk. Airborne particulates can deposit in the upper respiratory tract, causing localized mucosal inflammation (STOT SE 3)[1][3].

Table 1: Hazard Classification & Mechanistic Causality

Hazard Class (GHS)Hazard StatementMechanism of ActionRequired PPE / Engineering Control
Skin Irrit. 2 H315: Causes skin irritationProtein cross-linking via Schiff base formationNitrile gloves (≥ 5-mil), Flame-resistant lab coat
Eye Irrit. 2 H319: Causes serious eye irritationElectrophilic attack on corneal proteinsANSI Z87.1 Safety Goggles (Not standard glasses)
STOT SE 3 H335: May cause respiratory irritationParticulate deposition in mucosal liningFume hood (80–120 fpm face velocity)

Core PPE & Engineering Controls: A Self-Validating System

Every safety measure must act as a self-validating system—meaning the protocol includes a built-in check to verify its effectiveness before the experiment begins. This aligns with the[4].

A. Ventilation (Engineering Control)

All handling of the solid powder must occur within a certified chemical fume hood.

  • Standard: The hood must maintain a face velocity of 80 to 120 feet per minute (fpm) to ensure adequate capture of aerosolized particulates[5][6].

  • Self-Validation Check: Before opening the chemical container, verify the continuous airflow monitoring device (flow gauge). If the reading fluctuates outside the 80–120 fpm range or the alarm sounds, the system invalidates the procedure. Do not proceed[7][8].

B. Hand Protection

Standard latex or vinyl gloves are insufficient. You must use Nitrile rubber gloves due to their superior resistance to solid organic compounds[9][10].

  • Causality: Nitrile provides a dense synthetic barrier that prevents lipophilic indole derivatives from reaching the skin. However, glove integrity is highly dependent on the physical state of the chemical. While nitrile offers >480 minutes of breakthrough resistance against the solid powder, dissolving the compound in an organic solvent (e.g., dichloromethane or acetone) drops the breakthrough time to less than 1 minute[9][11].

  • Self-Validation Check: Perform a pneumatic "inflation test" prior to donning. Trap air inside the glove and squeeze; if no air escapes, the absence of micro-tears is validated.

Table 2: Glove Specification & Breakthrough Dynamics

MaterialMinimum ThicknessBreakthrough Time (Solid)Breakthrough Time (in Solvent)Replacement Protocol
Nitrile Rubber5-mil (0.11 mm)> 480 minutes< 1 minute (for aggressive solvents)Immediately upon contamination
Butyl Rubber15-mil (0.38 mm)> 480 minutes> 240 minutes (Solvent dependent)Post-operation or upon visible degradation

Procedural Workflows (Step-by-Step)

Phase 1: Pre-Operational Setup
  • Clear the Workspace: Remove unnecessary equipment from the fume hood to prevent airflow turbulence. Keep all materials at least 6 inches inside the sash[8].

  • Don PPE: Put on a fully buttoned, flame-resistant lab coat, ANSI Z87.1 safety goggles, and ≥ 5-mil nitrile gloves.

  • Establish Waste Zones: Pre-position designated solid and liquid hazardous waste containers inside the hood to prevent transporting contaminated materials across the lab.

Phase 2: Active Handling & Weighing
  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Fine indole powders accumulate static charge, leading to uncontrolled aerosolization and contamination outside the primary work zone.

    • Validation: Observe the powder during transfer. If the powder repels the spatula or clings to the sash, stop immediately and use a static eliminator (ionizer).

  • Transfer: Keep the source container as close to the weighing boat as possible to minimize drop height and dust generation.

  • Solvent Addition: If preparing a solution, add the solvent slowly down the side of the vessel. If using aggressive solvents, immediately double-glove or switch to butyl rubber gloves to account for rapid permeation rates[9][12].

Phase 3: Post-Operation Decontamination & Disposal
  • Surface Cleaning: Wipe down the balance and fume hood deck with an alcohol-based solvent (e.g., isopropanol), followed by an aqueous detergent wash.

    • Causality: The lipophilic methoxy-indole core is insoluble in pure water; an organic solvent is required to break surface adhesion before aqueous removal.

  • Doffing PPE: Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches bare skin.

  • Waste Segregation: Place all contaminated consumables (weigh boats, wipes, gloves) into a designated solid hazardous waste container. Liquid waste must be segregated into halogenated or non-halogenated streams depending on the solvent used.

Workflow Visualization

PPE_Workflow Start Risk Assessment: 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde State Determine Physical State Start->State Solid Solid Powder Handling State->Solid Solution Solution Handling (Organic Solvents) State->Solution Hood Fume Hood Required (80-120 fpm) Solid->Hood Solution->Hood PPE_Solid PPE: ≥ 5-mil Nitrile Gloves Safety Goggles, Lab Coat Hood->PPE_Solid Weighing PPE_Solvent PPE: Double Nitrile/Butyl Splash Shield, Lab Coat Hood->PPE_Solvent Dissolving Decon Decontamination & Waste Segregation PPE_Solid->Decon PPE_Solvent->Decon Waste Dispose per OSHA/EPA Guidelines Decon->Waste

Figure 1: Safe handling workflow and PPE decision matrix for the target compound.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs."[Link]

  • Laboratory Design. "A Guide to Fume Hood Codes and Standards."[Link]

Sources

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